fr198248
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O5 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol |
InChI |
InChI=1S/C9H10O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h9-13H,2H2,1H3 |
InChI Key |
GSKYCPXSDLXGEW-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(C2=C(C(=C1O)O)O)O |
Canonical SMILES |
CC1=C2COC(C2=C(C(=C1O)O)O)O |
Synonyms |
FR 198248 FR-198248 FR198248 |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Pronged Mechanism of Action of FR198248: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR198248, a natural product isolated from the fungus Aspergillus terreus, has emerged as a molecule of significant interest due to its dual therapeutic potential. This technical guide provides an in-depth exploration of the distinct mechanisms of action through which this compound exerts its anti-influenza and antibacterial effects. The primary modes of action are the inhibition of influenza virus adsorption to host cells and the enzymatic inhibition of bacterial peptide deformylase (PDF). This document summarizes the available quantitative data, outlines the conceptual experimental approaches used to elucidate these mechanisms, and provides visual representations of the targeted signaling pathways.
Introduction
This compound is a hydroxyl benzaldehyde compound with the chemical name 4-Methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol[1]. It has demonstrated potent biological activity as both an anti-influenza agent and an antibacterial compound. Understanding the precise molecular interactions and pathways that this compound modulates is critical for its potential development as a therapeutic agent. This whitepaper will dissect the two known mechanisms of action of this compound.
Mechanism of Action 1: Anti-Influenza Activity via Inhibition of Viral Adsorption
This compound has been shown to possess in vitro and in vivo anti-influenza virus activity[1]. The primary mechanism for this antiviral effect is the inhibition of the initial stage of the viral life cycle: adsorption to the host cell[1]. By preventing the virus from attaching to the cell surface, this compound effectively blocks the subsequent steps of viral entry, replication, and propagation.
Signaling Pathway
The following diagram illustrates the influenza virus life cycle and highlights the inhibitory action of this compound at the adsorption stage.
Experimental Protocols
Detailed experimental protocols for the studies on this compound's anti-influenza activity are proprietary to the original research. However, the general methodologies to determine the inhibition of viral adsorption typically involve the following:
-
Viral Adsorption Assay: Madin-Darby canine kidney (MDCK) cells are pre-incubated with varying concentrations of this compound before being exposed to a known quantity of influenza virus[1]. After an incubation period to allow for adsorption, unbound virus is washed away. The amount of virus that has successfully adsorbed to the cells is then quantified, often through methods like plaque assays or quantitative PCR (qPCR) for viral RNA. A reduction in the viral load in the presence of this compound indicates inhibition of adsorption.
-
In Vivo Murine Model: To assess in vivo efficacy, a respiratory tract infection model in mice is utilized[1]. Mice are intranasally infected with a lethal dose of influenza virus and are subsequently treated with this compound. Key parameters such as survival rate, body weight changes, and viral titers in the lungs are monitored to evaluate the compound's protective effects.
Mechanism of Action 2: Antibacterial Activity via Inhibition of Peptide Deformylase (PDF)
In addition to its antiviral properties, this compound has been identified as an inhibitor of peptide deformylase (PDF), a critical enzyme in bacterial protein synthesis[2][3]. This makes it a potential candidate for antibacterial drug development.
Signaling Pathway
PDF is a metalloenzyme that removes the formyl group from the N-terminal methionine of newly synthesized polypeptides in bacteria. This deformylation step is essential for protein maturation and function. By inhibiting PDF, this compound disrupts this process, leading to the accumulation of non-functional proteins and ultimately bacterial cell death.
Data Presentation
The inhibitory activity of this compound against bacterial PDF has been quantified, with a specific focus on the enzyme from Staphylococcus aureus.
| Compound | Target Enzyme | Target Organism | IC50 | Reference |
| This compound | Peptide Deformylase (PDF) | Staphylococcus aureus | 3.6 µM | [2][3] |
Experimental Protocols
The determination of PDF inhibitory activity typically involves the following experimental setup:
-
Enzyme Inhibition Assay: A purified recombinant form of PDF from the target organism (S. aureus in this case) is used. The enzymatic reaction is initiated by adding a synthetic substrate that mimics the N-terminal of a nascent polypeptide (e.g., formyl-Met-Ala-Ser). The activity of the enzyme is monitored by measuring the rate of product formation, often through a coupled enzymatic reaction that produces a spectrophotometrically detectable signal. The assay is performed in the presence of varying concentrations of this compound to determine the concentration at which 50% of the enzyme's activity is inhibited (IC50).
Summary and Conclusion
This compound exhibits a compelling dual mechanism of action, positioning it as a molecule with potential applications in both antiviral and antibacterial therapies. Its ability to thwart influenza virus infection at the initial adsorption stage represents a valuable strategy for combating this prevalent respiratory pathogen. Concurrently, its potent inhibition of bacterial peptide deformylase, a highly conserved and essential enzyme in prokaryotes, opens avenues for the development of novel antibiotics. Further research into the pharmacokinetics, safety profile, and in vivo efficacy against a broader range of pathogens is warranted to fully realize the therapeutic potential of this compound.
References
FR198248 natural product origin and synthesis
An In-depth Technical Guide to the Natural Product FR198248: Origin, Biological Activity, and Synthetic Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring, highly hydroxylated 1,3-dihydroisobenzofuran that has garnered interest for its notable biological activities. Isolated from fungi of the Aspergillus genus, this small molecule has demonstrated potential as an antibacterial and anti-influenza agent. Its mechanism of action as a peptide deformylase (PDF) inhibitor makes it a compelling subject for further investigation in the development of novel therapeutics. This technical guide provides a comprehensive overview of the origin, isolation, biological properties, and the current state of synthetic efforts related to this compound, presenting key data and methodologies for researchers in the field.
Natural Product Origin and Isolation
This compound has been identified as a secondary metabolite produced by fungal species, specifically Aspergillus flavipes and Aspergillus terreus.[1] Its discovery stemmed from screening programs aimed at identifying novel inhibitors of peptide deformylase.
Producing Organisms
-
Aspergillus flavipes : this compound was isolated from the liquid fermentation cultures of Aspergillus flavipes F543 as a potent inhibitor of peptide deformylase.[2]
-
Aspergillus terreus : The compound was also isolated from the cultured broth of Aspergillus terreus No. 13830 and was initially investigated for its anti-influenza activity.[1]
Experimental Protocol: Isolation of this compound from Aspergillus flavipes
The following protocol details the fermentation and isolation procedure for this compound from Aspergillus flavipes F543, as described in the literature.[2]
1.2.1. Fermentation
-
Seed Culture: A piece of the mature plate culture of Aspergillus flavipes F543 is inoculated into a 500-ml Erlenmeyer flask containing 80 ml of sterile YPS medium (2% glucose, 0.2% yeast extract, 0.5% peptone, 0.05% MgSO₄, and 0.1% KH₂PO₄, pH 5.7). The culture is incubated on a rotary shaker at 150 rpm and 28°C for 3 days.
-
Production Culture: 15 ml of the seed culture is transferred into 1000-ml Erlenmeyer flasks, each containing 300 ml of the YPS medium. These production cultures are then incubated on a rotary shaker at 150 rpm and 28°C for 7 days.
1.2.2. Extraction and Purification
-
Initial Extraction: The 3-liter fermented liquid culture is extracted with 80% acetone and then centrifuged at 6370 x g for 20 minutes.
-
Solvent Partitioning: The supernatant is concentrated in vacuo to obtain an aqueous solution. This solution is then extracted three times with an equal volume of ethyl acetate (EtOAc).
-
Chromatography: The resulting crude extract is subjected to a series of chromatographic separations, including silica gel and reverse-phase column chromatography, to yield pure this compound.
Biological Activity and Mechanism of Action
This compound exhibits promising biological activities, primarily as an antibacterial agent through the inhibition of peptide deformylase. It has also been reported to possess anti-influenza properties.
Antibacterial Activity
This compound demonstrates inhibitory activity against bacterial growth, which is attributed to its function as a peptide deformylase inhibitor.
-
Peptide Deformylase (PDF) Inhibition: PDF is a metalloenzyme essential for bacterial protein maturation. It catalyzes the removal of the formyl group from the N-terminus of newly synthesized proteins. Inhibition of this enzyme is detrimental to bacterial survival, making it an attractive target for novel antibiotics. This compound has been shown to inhibit Staphylococcus aureus PDF.[2]
-
Minimum Inhibitory Concentration (MIC): The antibacterial efficacy of this compound has been quantified, showing an MIC value against Staphylococcus aureus.
Anti-influenza Activity
Initial studies on this compound isolated from Aspergillus terreus revealed its potential as an anti-influenza agent. The proposed mechanism of action is the inhibition of the virus adsorption stage.[1]
Quantitative Biological Data
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Biological Activity | Target/Organism | Value | Reference |
| PDF Inhibition (IC₅₀) | Staphylococcus aureus | 3.6 µM | [2] |
| Antibacterial (MIC) | Staphylococcus aureus | 25 µg/ml | [2] |
Synthesis of the this compound Core Structure
As of the date of this guide, a total synthesis of the natural product this compound has not been reported in peer-reviewed scientific literature. The highly hydroxylated and stereochemically complex nature of this compound presents a significant synthetic challenge. However, the synthesis of the core 1,3-dihydroisobenzofuran scaffold is well-established, and these methods provide a foundation for potential future total syntheses of this compound and its analogs.
General Synthetic Strategies for 1,3-Dihydroisobenzofurans
The construction of the 1,3-dihydroisobenzofuran ring system can be achieved through various synthetic routes. These strategies often involve the formation of the furan ring through cyclization reactions. Researchers aiming to synthesize this compound would need to adapt these methods to incorporate the specific substitution pattern and stereochemistry of the natural product.
Biosynthesis of this compound
The specific biosynthetic gene cluster responsible for the production of this compound in Aspergillus species has not yet been elucidated. However, based on its chemical structure, this compound is likely a polyketide.
Proposed Polyketide Biosynthetic Pathway
Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). The biosynthesis of this compound is hypothesized to proceed through the following general steps:
-
Chain Assembly: A starter unit (typically acetyl-CoA) and several extender units (malonyl-CoA) are sequentially condensed by the PKS to form a linear polyketide chain.
-
Reductive and Dehydrative Processing: The polyketide chain undergoes a series of modifications, including reductions and dehydrations, catalyzed by different domains within the PKS.
-
Cyclization and Aromatization: The modified polyketide chain is then folded and cyclized to form the aromatic core of the 1,3-dihydroisobenzofuran.
-
Post-PKS Tailoring: Following the action of the PKS, a series of tailoring enzymes, such as hydroxylases and oxidoreductases, would be responsible for installing the numerous hydroxyl groups found on the this compound scaffold.
Visualizations
To further illustrate the concepts discussed in this guide, the following diagrams have been generated.
Caption: Mechanism of Peptide Deformylase Inhibition by this compound.
Caption: Workflow for the Isolation of this compound.
Future Perspectives
This compound remains a fascinating natural product with untapped therapeutic potential. The elucidation of its total synthesis would be a significant achievement, enabling the production of larger quantities for further biological evaluation and the generation of novel analogs with improved activity and pharmacokinetic properties. Furthermore, the identification and characterization of the this compound biosynthetic gene cluster would provide valuable insights into the enzymatic machinery responsible for its formation and could pave the way for biosynthetic engineering approaches to produce new derivatives. Continued research into its mode of action as a peptide deformylase inhibitor could lead to the development of a new class of antibacterial agents.
References
- 1. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of this compound, a hydroxylated 1,3-dihydroisobenzofuran, from Aspergillus flavipes as an inhibitor of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of FR198248: A Potent Inhibitor of Bacterial Peptide Deformylase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FR198248 is a naturally occurring hydroxylated 1,3-dihydroisobenzofuran compound isolated from the fungus Aspergillus flavipes.[1] This molecule has demonstrated significant biological activity as a potent inhibitor of bacterial peptide deformylase (PDF), a crucial enzyme in the protein synthesis pathway of prokaryotes. Its targeted mechanism of action and antibacterial properties make it a compound of interest for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the biological activity of this compound, including its quantitative inhibitory and antibacterial data, detailed experimental protocols for its characterization, and a visualization of its target signaling pathway.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has necessitated the exploration of novel antibacterial targets and the discovery of new chemical entities that can overcome existing resistance mechanisms. One such promising target is peptide deformylase (PDF), a metalloenzyme essential for bacterial viability. PDF catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides, a critical step in bacterial protein maturation. The absence of a cytosolic counterpart in eukaryotes makes bacterial PDF an attractive and selective target for antimicrobial drug design.
This compound has emerged as a noteworthy inhibitor of PDF. This document will delve into the specifics of its biological activity, providing the necessary technical details for researchers and drug development professionals to understand and potentially advance this compound's therapeutic potential.
Quantitative Biological Data
The biological activity of this compound has been quantified through in vitro assays, primarily focusing on its enzymatic inhibition of peptide deformylase and its antibacterial efficacy against Staphylococcus aureus. The key quantitative data are summarized in the table below for clear comparison.
| Parameter | Target/Organism | Value | Reference |
| IC50 | Staphylococcus aureus Peptide Deformylase (PDF) | 3.6 µM | [1] |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 25 µg/mL | [1] |
Table 1: Quantitative Biological Activity of this compound
Mechanism of Action: Inhibition of the N-terminal Methionine Excision Pathway
This compound exerts its antibacterial effect by targeting and inhibiting the N-terminal methionine excision (NME) pathway in bacteria. This pathway is a fundamental process in protein maturation. In bacteria, protein synthesis is initiated with N-formylmethionine (fMet). The formyl group must be removed by peptide deformylase (PDF) before methionine aminopeptidase (MAP) can cleave the N-terminal methionine, leading to a mature, functional protein. By inhibiting PDF, this compound causes an accumulation of formylated proteins, which is detrimental to bacterial survival.
Caption: Inhibition of the N-terminal Methionine Excision Pathway by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Peptide Deformylase (PDF) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the in vitro inhibitory activity of this compound against Staphylococcus aureus PDF. The assay couples the deformylase reaction to the formate dehydrogenase (FDH) reaction, where the formate produced by PDF is used by FDH to reduce NAD+ to NADH, resulting in an increase in absorbance at 340 nm.
Workflow:
Caption: Workflow for the Peptide Deformylase (PDF) Inhibition Assay.
Materials:
-
Purified Staphylococcus aureus Peptide Deformylase (PDF)
-
This compound compound
-
Formyl-Methionyl-Alaninyl-Serine (fMet-Ala-Ser) as substrate
-
Formate Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM KCl)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO.
-
Prepare the assay buffer and dissolve the fMet-Ala-Ser substrate, NAD+, and FDH in it.
-
Dilute the purified S. aureus PDF to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add a small volume of the this compound dilution or DMSO (for control wells) to the respective wells.
-
Add the diluted S. aureus PDF solution to all wells.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate/NAD+/FDH mixture to all wells.
-
Immediately place the plate in a microplate spectrophotometer and monitor the increase in absorbance at 340 nm at regular intervals for a specified duration.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
This compound compound
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of S. aureus and inoculate them into MHB.
-
Incubate the culture overnight at 37°C.
-
On the day of the assay, dilute the overnight culture in fresh MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the final well volume).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound.
-
In a 96-well microplate, perform a two-fold serial dilution of this compound in MHB to achieve a range of desired concentrations. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the microplate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Conclusion
This compound demonstrates compelling biological activity as a specific inhibitor of bacterial peptide deformylase, translating to antibacterial efficacy against Staphylococcus aureus. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into its mechanism of action, spectrum of activity, and potential for development as a novel therapeutic agent. The targeted inhibition of the essential N-terminal methionine excision pathway highlights a promising strategy to combat bacterial infections, and this compound stands out as a valuable lead compound in this endeavor. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this natural product.
References
FR198248: A Fungal Metabolite with Dual Therapeutic Potential
An In-depth Technical Guide on the Discovery, Isolation, and Biological Activity of a Promising Natural Product from Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and multifaceted biological activities of FR198248, a hydroxylated 1,3-dihydroisobenzofuran produced by Aspergillus species. This document details its origins, known biological targets, and potential therapeutic applications, presenting the available scientific data in a structured format for researchers and drug development professionals.
Introduction
This compound is a fungal metabolite that has garnered scientific interest for its dual biological activities. It has been identified as both a potent inhibitor of bacterial peptide deformylase (PDF), suggesting its potential as an antibacterial agent, and as an anti-influenza agent that functions by inhibiting viral adsorption to host cells. This guide synthesizes the publicly available information on this compound, with a focus on its discovery from Aspergillus strains and its mechanisms of action.
Discovery and Producing Organisms
This compound has been isolated from at least two species of the fungal genus Aspergillus.
-
Aspergillus flavipes : Initial discovery of this compound as a peptide deformylase inhibitor was from this species.
-
Aspergillus terreus (strain No. 13830): This species was identified as a producer of this compound in the context of its anti-influenza activity.
The production of this secondary metabolite highlights the rich chemical diversity within the Aspergillus genus, a well-known source of bioactive natural products.
Biological Activities and Mechanisms of Action
This compound exhibits two distinct and therapeutically relevant biological activities:
Antibacterial Activity via Peptide Deformylase Inhibition
This compound is an inhibitor of peptide deformylase (PDF), a crucial metalloenzyme in bacteria. PDF is responsible for removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. This deformylation step is essential for subsequent protein processing and maturation. The inhibition of PDF leads to the accumulation of formylated proteins, ultimately resulting in the cessation of bacterial growth. As this N-terminal formylation is not a feature of eukaryotic cytoplasmic protein synthesis, PDF represents a selective target for antibacterial drugs.
Anti-influenza Activity via Adsorption Inhibition
This compound has also been identified as a novel anti-influenza agent. Its mechanism of action is attributed to the inhibition of the virus's adsorption to host cells. This is a critical first step in the influenza virus life cycle, where the viral surface protein hemagglutinin (HA) binds to sialic acid receptors on the surface of host respiratory cells. By blocking this interaction, this compound effectively prevents the virus from entering the host cell and initiating replication.
Experimental Protocols
While detailed, step-by-step experimental protocols for the fermentation and purification of this compound are not extensively available in the public domain, a general workflow can be inferred from standard mycology and natural product chemistry practices.
Fermentation (General Overview)
-
Strain Selection and Maintenance : A high-yielding strain of Aspergillus terreus or Aspergillus flavipes is selected and maintained on a suitable agar medium.
-
Inoculum Preparation : A seed culture is prepared by inoculating a liquid medium with spores or mycelia from the agar plate and incubating with agitation to generate sufficient biomass.
-
Production Fermentation : The production medium, rich in carbon and nitrogen sources, is inoculated with the seed culture. The fermentation is carried out in a bioreactor with controlled parameters such as temperature, pH, and aeration to maximize the production of this compound.
Isolation and Purification (General Overview)
The following diagram outlines a plausible workflow for the isolation and purification of this compound from the fermentation broth.
Quantitative Data
| Parameter | Value | Assay/Organism | Reference |
| IC50 (PDF Inhibition) | 3.6 µM | Staphylococcus aureus Peptide Deformylase | [1] |
| Minimum Inhibitory Concentration (MIC) | 25 µg/mL | Staphylococcus aureus | [1] |
Physicochemical Properties and Structural Data
Detailed physicochemical properties and a complete set of assigned 1H and 13C NMR spectral data for this compound are not available in the public literature reviewed for this guide. The basic structure has been identified as a hydroxylated 1,3-dihydroisobenzofuran.
Summary and Future Perspectives
This compound is a promising natural product from Aspergillus with demonstrated in vitro efficacy against both bacterial and viral targets. Its dual mechanism of action makes it a unique and valuable lead compound for further drug development. The inhibition of peptide deformylase offers a selective antibacterial strategy, while the blockade of influenza virus adsorption presents a novel approach to antiviral therapy.
Future research should focus on:
-
Optimization of Fermentation and Purification : Developing scalable and efficient processes for the production of this compound.
-
Total Synthesis : Elucidating a synthetic route to enable the production of analogues for structure-activity relationship (SAR) studies.
-
In Vivo Efficacy and Safety : Evaluating the therapeutic potential and toxicological profile of this compound in animal models.
-
Detailed Mechanistic Studies : Further investigating the molecular interactions of this compound with its biological targets.
The continued exploration of this compound and similar natural products is crucial for the discovery of new therapeutic agents to combat infectious diseases.
References
The Anti-Influenza Virus Activity of FR198248: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR198248, a novel hydroxyl benzaldehyde compound isolated from the fungus Aspergillus terreus, has been identified as a potential anti-influenza agent.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's activity against the influenza virus. The document summarizes its proposed mechanism of action, available quantitative data, and detailed experimental protocols for evaluating its antiviral efficacy. Furthermore, it visualizes key experimental workflows and relevant cellular signaling pathways implicated in influenza virus replication, offering a valuable resource for researchers in the field of antiviral drug development.
Introduction
Influenza remains a significant global health threat, necessitating the continued search for novel antiviral therapies. This compound, a natural product derived from Aspergillus terreus strain No. 13830, has emerged as a compound of interest due to its demonstrated in vitro and in vivo anti-influenza virus activity.[1] Structurally, it is a unique hydroxyl benzaldehyde compound. This guide aims to consolidate the available scientific information on this compound, providing a technical foundation for further research and development.
Mechanism of Action
The primary mode of action for this compound against influenza A virus is believed to be the inhibition of virus adsorption to host cells.[1] This initial stage of the viral life cycle is a critical target for antiviral intervention, as it prevents the virus from entering the cell and initiating replication. The precise molecular interactions underlying this inhibition have not been fully elucidated.
In addition to its anti-influenza activity, this compound has also been identified as a peptide deformylase (PDF) inhibitor . It exhibits potent inhibition of the PDF from Staphylococcus aureus with an IC50 of 3.6 µM.[2][3] While PDF is a bacterial enzyme and not directly involved in the influenza virus life cycle, this finding highlights the compound's potential for broader antimicrobial activity and provides a quantitative measure of its biological potency.
Quantitative Data
Quantitative data on the specific anti-influenza activity of this compound, such as IC50 or EC50 values against various influenza strains, are not extensively available in the public domain. The following table summarizes the available quantitative data for this compound.
| Target | Assay | Endpoint | Value | Reference |
| Influenza A Virus | in vitro cell-based assay | Anti-influenza activity | Not specified | [1] |
| Influenza A Virus | in vivo murine model | Potent anti-influenza activity | Not specified | [1] |
| Peptide Deformylase (Staphylococcus aureus) | Enzyme Inhibition Assay | IC50 | 3.6 µM | [2][3] |
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound's anti-influenza activity have not been published. However, standard virological assays are employed to characterize such compounds. Below are detailed methodologies for key experiments that would be used to quantify the anti-influenza efficacy of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the virus-induced cell death.
Objective: To determine the concentration of this compound that inhibits the viral cytopathic effect by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM containing TPCK-treated trypsin.
-
Infection: Infect the MDCK cell monolayer with influenza virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared dilutions of this compound to the respective wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until CPE is observed in the virus control wells.
-
Quantification: Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which represent areas of virus-induced cell lysis.
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).
Materials:
-
MDCK cells
-
Influenza virus stock
-
DMEM
-
FBS
-
TPCK-treated trypsin
-
This compound
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or Avicel) containing various concentrations of this compound and TPCK-treated trypsin.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the IC50 value by determining the concentration of this compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for screening and characterizing the anti-influenza activity of a compound like this compound.
Caption: General workflow for anti-influenza drug discovery.
Signaling Pathways in Influenza Virus Infection
Influenza virus infection is known to activate several host cell signaling pathways to facilitate its replication. While the specific effects of this compound on these pathways are unknown, understanding these pathways is crucial for elucidating the mechanisms of antiviral compounds.
The Raf/MEK/ERK pathway is often hijacked by the influenza virus to support viral replication, particularly the nuclear export of viral ribonucleoproteins (vRNPs).[4][5]
Caption: Influenza virus activation of the Raf/MEK/ERK pathway.
The NF-κB signaling pathway is another crucial host pathway that is activated upon influenza virus infection and is required for efficient viral RNA synthesis.[6][7][8]
Caption: NF-κB signaling pathway activation by influenza virus.
Conclusion
This compound represents a promising natural product with anti-influenza virus potential, primarily through the inhibition of viral adsorption. While detailed quantitative data on its anti-influenza efficacy is currently limited, the established protocols and understanding of relevant signaling pathways outlined in this guide provide a solid framework for its further investigation. Future research should focus on determining the specific IC50 and EC50 values against a panel of influenza strains, elucidating the precise molecular target for its adsorption inhibition, and exploring its potential effects on host signaling pathways. Such studies will be critical in evaluating the therapeutic potential of this compound as a novel anti-influenza agent.
References
- 1. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immunomart.com [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade | Semantic Scholar [semanticscholar.org]
- 5. Influenza virus propagation is impaired by inhibition of the Raf/MEK/ERK signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-kappaB signaling differentially regulates influenza virus RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Active NF-kappaB signalling is a prerequisite for influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: FR198248 (4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR198248, with the IUPAC name 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, is a naturally occurring small molecule with demonstrated biological activities. Isolated from fungi of the Aspergillus genus, specifically Aspergillus terreus and Aspergillus flavipes, this hydroxylated 1,3-dihydroisobenzofuran derivative has attracted scientific interest primarily for its dual action as an anti-influenza agent and an inhibitor of bacterial peptide deformylase (PDF). This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers in the fields of antiviral and antibacterial drug discovery and development.
Chemical Properties and Structure
This compound is a polyhydroxylated benzofuran derivative. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol |
| Molecular Formula | C₉H₁₀O₅ |
| Molecular Weight | 198.17 g/mol |
| Synonyms | FR-198248, 4-Methyl-1,3-dihydroisobenzofuran-1,5,6,7-tetraol |
| Source | Aspergillus terreus, Aspergillus flavipes[1][2] |
Biological Activity and Mechanism of Action
This compound exhibits two distinct biological activities: anti-influenza virus activity and inhibition of bacterial peptide deformylase.
Anti-Influenza Activity
This compound has demonstrated activity against influenza A virus both in vitro and in vivo. The proposed mechanism of action is the inhibition of virus adsorption to host cells.[1]
Quantitative Data:
While the original publication describes potent anti-influenza activity, specific IC50 or EC50 values from the in vitro assays are not detailed in the available abstracts.[1][3] The in vivo studies in a murine model of respiratory tract infection showed potent activity, but specific data on survival rates, viral load reduction, or optimal dosage are not fully available in the reviewed literature.[1]
Peptide Deformylase (PDF) Inhibition
This compound has been identified as an inhibitor of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis, making it a target for novel antibacterial agents.[2]
Quantitative Data:
| Target Enzyme | Organism | IC50 | Reference |
| Peptide Deformylase (PDF) | Staphylococcus aureus | 3.6 µM | [2] |
This inhibitory activity also translated to antibacterial action, with a reported Minimum Inhibitory Concentration (MIC) of 25 µg/ml against Staphylococcus aureus.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments based on standard practices in the field, as the specific protocols from the original publications on this compound are not fully accessible.
Fermentation and Isolation of this compound from Aspergillus terreus
Based on the initial report, the following is a likely workflow for the fermentation and isolation of this compound.
References
- 1. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and identification of this compound, a hydroxylated 1,3-dihydroisobenzofuran, from Aspergillus flavipes as an inhibitor of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of FR198248: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: FR198248, a natural product isolated from the fungus Aspergillus terreus, has garnered attention for its potential as an anti-influenza agent. Its core structure, identified as 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, presents a unique scaffold for the development of novel antiviral and antibacterial therapeutics. This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) data, experimental protocols, and the putative signaling pathways associated with this compound and its analogs, offering a valuable resource for researchers in the field of drug discovery.
Core Structure of this compound
The foundational chemical entity of this compound is a substituted dihydrobenzofuran. Understanding this core is pivotal for the rational design of more potent and selective analogs.
Chemical Name: 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol
Structure-Activity Relationship (SAR)
Currently, there is a limited amount of publicly available, quantitative SAR data for a series of closely related analogs of this compound. However, preliminary findings and research on similar scaffolds provide initial insights into the key structural features influencing its biological activity.
Key Observations:
-
Hydroxylation Pattern: The tetralol substitution on the benzene ring is predicted to be crucial for its biological activity. The number and position of these hydroxyl groups likely play a significant role in target binding and overall efficacy.
-
Methyl Group: The impact of the methyl group at the 4-position on the biological activity is yet to be fully elucidated and represents an area for further investigation. Modifications at this position could influence steric interactions within the binding pocket of its target protein.
-
Dihydrofuran Ring: The integrity of the dihydrofuran ring is considered essential. Alterations to this moiety, such as ring opening or substitution, could lead to a significant loss of activity.
Future research should focus on the systematic modification of these key structural features to build a comprehensive SAR profile. This would involve the synthesis of analogs with variations in the hydroxylation pattern, substitution at the methyl position, and modifications of the dihydrofuran ring, followed by rigorous biological evaluation.
Biological Activity and Mechanism of Action
This compound has demonstrated activity against influenza virus and as an inhibitor of bacterial peptide deformylase (PDF). These dual activities suggest multiple potential therapeutic applications.
Anti-Influenza Activity
Initial studies have shown that this compound exhibits anti-influenza virus activity in Madin-Darby canine kidney (MDCK) cells in vitro. The proposed mechanism of action is the inhibition of the virus adsorption stage, preventing the initial attachment of the virus to the host cell.[1] This is a distinct mechanism from many currently approved influenza antivirals that target neuraminidase or viral replication.
Peptide Deformylase (PDF) Inhibition
This compound has also been identified as a potent inhibitor of peptide deformylase (PDF) from Staphylococcus aureus, with a reported IC50 value of 3.6 µM.[2] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides. Its inhibition is a validated antibacterial strategy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound and its analogs. Below are generalized protocols for key assays based on established methods.
Protocol 1: Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay is a standard method to assess the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus, a common target for anti-influenza drugs. While this compound is suggested to inhibit adsorption, testing against neuraminidase is a standard primary screen for anti-influenza compounds.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against influenza neuraminidase.
Materials:
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES buffer with 4 mM CaCl2, pH 6.5)
-
Test compound and positive control (e.g., Oseltamivir)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the virus dilution to each well, followed by the test compound dilutions.
-
Incubate the plate at room temperature for 45 minutes.
-
Add the MUNANA substrate solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 34 mM NaOH in 83% ethanol).[3]
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[3]
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Protocol 2: Peptide Deformylase (PDF) Inhibition Assay
Objective: To determine the IC50 of a test compound against bacterial PDF.
Materials:
-
Recombinant bacterial PDF enzyme
-
Formyl-Met-Ala-Ser peptide substrate
-
Coupled enzyme system (e.g., aminopeptidase)
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate for the coupled enzyme)
-
Assay buffer
-
Test compound and positive control
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the PDF enzyme, the coupled enzyme, and the test compound dilutions.
-
Initiate the reaction by adding the formyl-Met-Ala-Ser peptide substrate.
-
Incubate the plate at the optimal temperature for the enzymes.
-
Add the detection reagent and measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Logical Relationships
To visualize the proposed mechanisms and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanism of this compound in inhibiting influenza virus adsorption.
Caption: Inhibition of bacterial peptide deformylase (PDF) by this compound.
Caption: A logical workflow for the structure-activity relationship (SAR) studies of this compound.
Conclusion
This compound represents a promising natural product scaffold for the development of new anti-infective agents. Its dual action against influenza virus and bacterial peptide deformylase makes it a particularly interesting lead compound. The elucidation of a detailed structure-activity relationship through the synthesis and evaluation of a focused library of analogs is a critical next step. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to advance the understanding and therapeutic potential of this compound and its derivatives. Further investigation into its precise molecular targets and the signaling pathways it modulates will be essential for its successful translation into clinical applications.
References
- 1. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuraminidase (NA) inhibition assay [bio-protocol.org]
Unveiling the Therapeutic Potential of FR198248: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR198248, a novel fungal metabolite isolated from Aspergillus terreus, has emerged as a compound of significant interest with potential therapeutic applications as both an anti-influenza and an antibacterial agent. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its identified therapeutic targets, mechanism of action, and supporting preclinical data. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development efforts.
Core Therapeutic Targets and Mechanism of Action
This compound exhibits a dual mechanism of action, targeting distinct pathways in both viral and bacterial pathogens.
Anti-Influenza Activity: Inhibition of Viral Adsorption
The primary antiviral activity of this compound is directed against the influenza virus. Preclinical studies have demonstrated that this compound effectively inhibits the replication of influenza A virus in vitro. The principal mechanism underlying this activity is the inhibition of virus adsorption to the host cell surface.[1] This crucial first step in the viral life cycle involves the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell membrane. By disrupting this interaction, this compound prevents the virus from entering and replicating within the host cell.
Signaling Pathway: Influenza Virus Adsorption and Inhibition by this compound
Caption: this compound inhibits influenza virus adsorption by targeting Hemagglutinin.
Antibacterial Activity: Inhibition of Peptide Deformylase (PDF)
In addition to its antiviral properties, this compound has been identified as an inhibitor of peptide deformylase (PDF) , a metalloenzyme essential for bacterial protein synthesis.[2] PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides in bacteria. Inhibition of this enzyme leads to the accumulation of formylated proteins, which are non-functional and ultimately result in bacterial cell death. This makes PDF a promising target for the development of novel antibiotics.
Logical Relationship: this compound Mechanism of Action
Caption: this compound exhibits dual therapeutic potential.
Quantitative Data
The following table summarizes the available quantitative data for the biological activities of this compound.
| Activity | Target | Organism | Assay | Value | Reference |
| Antibacterial | Peptide Deformylase (PDF) | Staphylococcus aureus | Enzyme Inhibition Assay | IC50: 3.6 µM | [2] |
| Anti-influenza | Influenza A Virus | - | in vitro (MDCK cells) | Active | [1] |
| Anti-influenza | Influenza A Virus | Murine Model | in vivo | Potent Activity | [1] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Anti-influenza Virus Activity Assay
Objective: To determine the inhibitory effect of this compound on influenza virus replication in a cell-based assay.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Virus Propagation: Influenza A virus strains are propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.
-
Plaque Reduction Assay:
-
Confluent monolayers of MDCK cells in 6-well plates are washed with phosphate-buffered saline (PBS).
-
Cells are infected with a dilution of influenza virus calculated to produce approximately 100 plaque-forming units (PFU) per well.
-
After a 1-hour adsorption period at 37°C, the virus inoculum is removed.
-
The cell monolayers are overlaid with MEM containing 1% agarose and varying concentrations of this compound.
-
Plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Cells are fixed with 10% formalin and stained with 0.1% crystal violet.
-
The number of plaques in each well is counted, and the concentration of this compound that inhibits plaque formation by 50% (IC50) is calculated.
-
Experimental Workflow: In Vitro Anti-influenza Assay
Caption: Workflow for determining the in vitro anti-influenza activity of this compound.
In Vivo Murine Model of Influenza Infection
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of respiratory influenza infection.
Methodology:
-
Animals: Specific pathogen-free female BALB/c mice (6-8 weeks old) are used.
-
Virus Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of influenza A virus.
-
Drug Administration: this compound is administered orally or intraperitoneally at various doses, starting at a specified time point before or after virus challenge and continuing for a defined period. A control group receives a vehicle.
-
Monitoring: Mice are monitored daily for weight loss and survival for at least 14 days post-infection.
-
Viral Titer Determination: On selected days post-infection, subgroups of mice are euthanized, and their lungs are harvested. Lung homogenates are prepared, and viral titers are determined by plaque assay on MDCK cells.
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method. Differences in body weight and lung viral titers between treated and control groups are analyzed using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutics with a dual mode of action against both influenza virus and bacterial infections. Its ability to inhibit the early stage of viral adsorption offers a distinct advantage, potentially reducing the likelihood of resistance development compared to drugs targeting viral enzymes. The identification of peptide deformylase as a target highlights its potential as a broad-spectrum antibacterial agent.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the influenza virus hemagglutinin to guide the design of more potent and specific inhibitors.
-
Expanding the antibacterial spectrum of this compound and its analogs against a wider range of clinically relevant bacteria.
-
Conducting comprehensive pharmacokinetic and toxicological studies to assess the drug-like properties of this compound and its suitability for further clinical development.
-
Investigating the potential for synergistic effects when this compound is co-administered with other antiviral or antibacterial agents.
This in-depth guide provides a solid foundation for researchers and drug developers to build upon in their efforts to translate the therapeutic potential of this compound into novel clinical applications.
References
Methodological & Application
Application Notes & Protocols: Peptide Deformylase (PDF) Inhibitor Assay
Introduction
Peptide deformylase (PDF) is an essential bacterial metalloenzyme that plays a crucial role in protein maturation. It catalyzes the removal of the formyl group from the N-terminal methionine of newly synthesized polypeptides. This step is vital for subsequent processing by methionine aminopeptidase and the formation of functional proteins. Due to its essentiality in bacteria and its absence in the cytoplasm of mammalian cells, PDF is a compelling target for the development of novel antibacterial agents.
These application notes provide a comprehensive protocol for conducting a peptide deformylase inhibitor assay. The described method is a continuous spectrophotometric assay coupled with formate dehydrogenase (FDH). This robust and widely used assay allows for the determination of the inhibitory potential of compounds against PDF.
Disclaimer on FR198248
Initial interest was expressed in an assay for "this compound" as a peptide deformylase inhibitor. However, a thorough review of the scientific literature and chemical databases indicates that this compound, chemically identified as 4-Methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, is reported as an anti-influenza agent isolated from Aspergillus terreus[1]. There is currently no scientific evidence to suggest that this compound acts as a peptide deformylase inhibitor. Therefore, the following protocol is a general method for assessing the activity of potential peptide deformylase inhibitors.
Principle of the Assay
The enzymatic activity of peptide deformylase is measured using a coupled-enzyme assay. PDF catalyzes the deformylation of a substrate, typically N-formyl-L-methionyl-L-alanyl-L-serine (fMAS), releasing formate as a product. The formate is then oxidized by formate dehydrogenase (FDH) in the presence of nicotinamide adenine dinucleotide (NAD+). This oxidation reaction reduces NAD+ to NADH, which results in an increase in absorbance at 340 nm. The rate of this absorbance increase is directly proportional to the PDF activity. An inhibitor of PDF will decrease the rate of NADH production.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction and the general workflow for the peptide deformylase inhibitor assay.
References
Application Notes and Protocols for FR198248 in Viral Adsorption Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR198248 is a novel anti-influenza agent isolated from the fungus Aspergillus terreus.[1][2] This compound has demonstrated in vitro activity against influenza A and B viruses.[1] The primary mode of action of this compound is the inhibition of viral adsorption, the initial and critical step of the influenza virus lifecycle where the virus attaches to the host cell surface.[1][2][3] These application notes provide detailed protocols for utilizing this compound in viral adsorption inhibition experiments, guidelines for data interpretation, and an overview of the relevant cellular signaling pathways.
Data Presentation: In Vitro Efficacy of this compound
The inhibitory activity of this compound against different influenza virus strains has been quantified, along with its activity as a peptide deformylase (PDF) inhibitor in bacteria.
| Parameter | Virus/Organism | Cell Line | Value | Reference |
| IC50 | Influenza A/PR/8/34 | MDCK | 11.0 µM | [1] |
| IC50 | Influenza B/Yamagata/16/88 | MDCK | 16.1 µM | [1] |
| IC50 | Herpes Simplex Virus type 1 (HSV-1) | - | > 100 µM | [1] |
| IC50 | Varicella-Zoster Virus (VZV) | - | > 100 µM | [1] |
| IC50 | Staphylococcus aureus (PDF inhibition) | - | 3.6 µM | [4][5] |
| Cytotoxicity | Uninfected MDCK cells | MDCK | Less cytotoxic than ribavirin | [1] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug at which it inhibits 50% of the measured effect. A lower IC50 value indicates a more potent compound. CC50 (50% cytotoxic concentration) is the concentration that results in the death of 50% of host cells; a specific value for this compound in MDCK cells is not publicly available, but it is reported to be less toxic than ribavirin.[1]
Experimental Protocols
General Viral Adsorption Inhibition Assay
This protocol is a general guideline and can be adapted for specific influenza virus strains and cell lines.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Influenza virus stock of known titer (e.g., A/PR/8/34)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dilution.
-
Virus Preparation: Dilute the influenza virus stock in serum-free DMEM to a desired multiplicity of infection (MOI).
-
Treatment and Infection:
-
Pre-treatment of cells: Remove the growth medium from the cells and wash with PBS. Add the this compound dilutions to the cells and incubate for 1 hour at 37°C. After incubation, add the diluted virus to the wells.
-
Pre-treatment of virus: Mix the this compound dilutions with the diluted virus and incubate for 1 hour at 37°C. Then, add the mixture to the washed cell monolayer.
-
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Removal of Inoculum: After the adsorption period, remove the virus/compound mixture and wash the cell monolayer twice with PBS to remove unbound virus and compound.
-
Incubation: Add fresh serum-free DMEM containing a low concentration of TPCK-trypsin (to facilitate viral replication) to each well and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Inhibition: Assess the cytopathic effect (CPE) inhibition. This can be done qualitatively by microscopic observation or quantitatively using an assay like the crystal violet staining method to measure cell viability.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Hemagglutination Inhibition (HI) Assay
This assay specifically measures the ability of a compound to prevent the virus from agglutinating red blood cells, which is a direct consequence of blocking the viral hemagglutinin (HA) protein responsible for adsorption.
Materials:
-
Influenza virus stock
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
0.5% suspension of chicken or human red blood cells (RBCs)
-
V-bottom 96-well plates
Procedure:
-
Prepare serial two-fold dilutions of this compound in PBS in a V-bottom 96-well plate.
-
Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the this compound dilutions.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.
-
Add the 0.5% RBC suspension to each well.
-
Gently mix and incubate the plate at room temperature for 30-60 minutes.
-
Observe the results. Inhibition of hemagglutination is indicated by the formation of a button of RBCs at the bottom of the well. Hemagglutination is observed as a lattice formation of RBCs.
-
The HI titer is the highest dilution of the compound that completely inhibits hemagglutination.
Visualizations
Experimental Workflow for Viral Adsorption Inhibition Assay```dot
Caption: Influenza virus adsorption and entry signaling pathways.
Influenza virus hemagglutinin (HA) binds to sialic acid receptors on the host cell surface. [6]This interaction can trigger the activation of several intracellular signaling cascades, including the PI3K/Akt, MAPK, and PKC pathways, which are often exploited by the virus to facilitate its entry into the cell via endocytosis. [6][7]this compound inhibits the adsorption stage, though its direct impact on these specific signaling pathways has not been reported. [1][2][3]Further research is needed to determine if this compound directly blocks the HA-sialic acid interaction or if it modulates one of these downstream signaling pathways to prevent viral uptake.
References
- 1. Effect of the phosphatidylinositol 3-kinase/Akt pathway on influenza A virus propagation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/Akt pathway inhibits influenza A virus-induced Bax-mediated apoptosis by negatively regulating the JNK pathway via ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ADSORPTION OF INFLUENZA HEMAGGLUTININS AND VIRUS BY RED BLOOD CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza virus recruits host protein kinase C to control assembly and activity of its replication machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Miquelianin inhibits IAV infection via the MAPK signaling pathway both in vitro and in vivo [frontiersin.org]
FR198248 solution preparation and stability for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and experimental use of FR198248, a novel anti-influenza agent. The information is intended to guide researchers in accurately preparing solutions, understanding the compound's stability, and implementing in vitro and in vivo experimental models.
Solution Preparation and Stability
This compound, identified as 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, is a hydroxyl benzaldehyde compound isolated from the fungus Aspergillus terreus. Proper preparation and storage of this compound solutions are critical for maintaining its biological activity and ensuring experimental reproducibility.
Table 1: this compound Solution Preparation and Stability Data
| Parameter | Recommendation | Notes |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). | For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. Further dilutions can be made in an appropriate aqueous buffer or cell culture medium. |
| Stock Solution Preparation | Prepare a 10 mM stock solution in 100% DMSO. | For example, dissolve 1.98 mg of this compound (Molecular Weight: 198.17 g/mol ) in 1 mL of DMSO. Mix thoroughly by vortexing. |
| Storage of Stock Solution | Store at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks). | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which may lead to degradation. |
| Working Solution Preparation | Dilute the stock solution to the desired final concentration in cell culture medium or an appropriate buffer immediately before use. | The final concentration of DMSO in the experimental setup should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. |
| Stability in Aqueous Solution | Stability in aqueous solutions at physiological pH has not been extensively reported. It is recommended to prepare fresh working solutions for each experiment. | The presence of multiple hydroxyl groups suggests potential for oxidation. Protect solutions from light and excessive exposure to air. |
Experimental Protocols
This compound has demonstrated both in vitro and in vivo anti-influenza activity. The following protocols are based on established methodologies for evaluating anti-influenza agents.
In Vitro Anti-influenza Activity Assay (Virus Adsorption Inhibition)
This protocol is designed to assess the ability of this compound to inhibit the adsorption of the influenza virus to host cells. Madin-Darby Canine Kidney (MDCK) cells are a commonly used cell line for influenza virus research.
Materials:
-
MDCK cells
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or other viability assay reagent
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in a 5% CO2 incubator until a confluent monolayer is formed (approximately 24 hours).
-
Virus Preparation: On the day of the experiment, thaw the influenza virus stock and dilute it in serum-free DMEM to a concentration that results in a clear cytopathic effect (CPE) within 48-72 hours post-infection.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations may range from 0.1 to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Adsorption Inhibition:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Pre-incubate the cells with the serially diluted this compound or vehicle control for 1 hour at 37°C.
-
After pre-incubation, add the diluted influenza virus to each well.
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Infection and Incubation:
-
After the adsorption period, remove the virus-compound mixture and wash the cells twice with PBS to remove unadsorbed virus and compound.
-
Add fresh serum-free DMEM containing TPCK-trypsin (to facilitate viral replication) to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Assessment of Cytopathic Effect (CPE): Observe the cells daily under a microscope for the appearance of CPE.
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using an MTT assay or a similar method to quantify the protective effect of this compound.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) of this compound, which is the concentration that inhibits the virus-induced CPE by 50%.
In Vivo Anti-influenza Activity in a Murine Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse model of influenza infection.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mouse-adapted influenza A virus
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose in water)
-
Anesthesia (e.g., isoflurane)
-
Intranasal administration supplies
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Virus Infection:
-
Lightly anesthetize the mice.
-
Infect the mice via intranasal administration of a predetermined lethal or sub-lethal dose of a mouse-adapted influenza A virus strain in a small volume (e.g., 50 µL).
-
-
Compound Administration:
-
Prepare a solution or suspension of this compound in the vehicle.
-
Administer this compound to the mice at various doses (e.g., 1, 10, 50 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a specified time point relative to infection (e.g., 2 hours pre-infection and then daily for 5-7 days).
-
Include a vehicle control group and a positive control group (e.g., oseltamivir).
-
-
Monitoring:
-
Monitor the mice daily for signs of illness, including weight loss, changes in activity, and mortality for at least 14 days post-infection.
-
-
Endpoint Analysis:
-
At predetermined time points, a subset of mice from each group can be euthanized to collect lung tissue for viral titer determination (e.g., by plaque assay or qPCR) and histopathological analysis.
-
-
Data Analysis: Analyze the data for statistically significant differences in survival rates, body weight changes, and lung viral titers between the this compound-treated groups and the control groups.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: Inhibition of Virus Adsorption
This compound is believed to exert its anti-influenza effect by interfering with the initial stage of the viral life cycle: the attachment of the virus to the host cell surface.
Caption: Proposed mechanism of this compound action, inhibiting influenza virus adsorption.
Experimental Workflow for In Vitro Adsorption Inhibition Assay
The following diagram illustrates the key steps in the in vitro assay to determine the inhibitory effect of this compound on viral adsorption.
Caption: Workflow for the in vitro influenza virus adsorption inhibition assay.
Experimental Workflow for In Vivo Murine Model
This diagram outlines the general workflow for assessing the in vivo efficacy of this compound against influenza virus infection in mice.
Caption: Workflow for the in vivo evaluation of this compound in a murine influenza model.
Application Notes and Protocols: FR198248 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of FR198248, a novel natural product with potential applications in anti-influenza and antibacterial drug discovery. The information is compiled from available scientific literature and is intended to guide further research and development efforts.
Introduction
This compound is a hydroxylated 1,3-dihydroisobenzofuran compound isolated from the fermentation broth of the fungus Aspergillus terreus (strain No. 13830).[1][2] It has demonstrated promising biological activity as both an anti-influenza agent and an inhibitor of bacterial peptide deformylase (PDF).[3][4] Its unique structure and dual activities make it an interesting candidate for further investigation in infectious disease research.
Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀O₅ |
| Molecular Weight | 198.17 g/mol |
| IUPAC Name | 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol |
Biological Activity and Potential Applications
Anti-Influenza Activity
This compound has shown significant activity against influenza A virus both in vitro and in vivo.[1][2]
In Vitro Activity
In studies using Madin-Darby canine kidney (MDCK) cells, this compound demonstrated anti-influenza virus activity.[1][2]
In Vivo Activity
The compound also exhibited potent anti-influenza activity in a murine model of respiratory tract infection.[1]
Mechanism of Action
The primary mode of action of this compound against influenza A virus is believed to be the inhibition of the virus adsorption stage.[1][2] This suggests that the compound may interfere with the interaction between the viral hemagglutinin and sialic acid receptors on the host cell surface.
Antibacterial Activity
This compound has also been identified as an inhibitor of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis.
Quantitative Data
| Target | Organism | Assay | IC₅₀ |
| Peptide Deformylase (PDF) | Staphylococcus aureus | Enzyme Inhibition Assay | 3.6 µM[3][4] |
This inhibitory activity against a key bacterial enzyme suggests that this compound could be a lead compound for the development of novel antibacterial agents.
Experimental Protocols
The following are generalized protocols based on the described activities of this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Anti-Influenza Virus Assay (Cytopathic Effect Reduction Assay)
This protocol is designed to evaluate the antiviral activity of this compound by measuring the reduction of the virus-induced cytopathic effect (CPE) in MDCK cells.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. Also, prepare a virus control (no compound) and a cell control (no virus, no compound).
-
Infection and Treatment:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Add the diluted this compound and a predetermined titer of influenza A virus to the appropriate wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
-
CPE Observation: Observe the cells daily for the appearance of cytopathic effects (e.g., cell rounding, detachment).
-
Cell Viability Assay: After a set incubation period (e.g., 48-72 hours), perform an MTT assay to quantify cell viability.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) of this compound, which is the concentration that protects 50% of the cells from virus-induced death.
Peptide Deformylase (PDF) Inhibition Assay
This is a biochemical assay to determine the inhibitory activity of this compound against bacterial PDF.
Materials:
-
Recombinant Staphylococcus aureus PDF enzyme
-
Formyl-Met-Ala-Ser (fMAS) peptide substrate
-
Amine-reactive fluorescent probe (e.g., fluorescamine)
-
Assay buffer (e.g., HEPES buffer with ZnCl₂)
-
This compound stock solution (in DMSO)
-
96-well microplate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the PDF enzyme and the diluted this compound.
-
Initiate the reaction by adding the fMAS substrate.
-
Incubate at room temperature for a specified time.
-
-
Detection:
-
Stop the reaction and add the amine-reactive fluorescent probe. This probe will react with the N-terminal amine of the deformylated product (MAS), generating a fluorescent signal.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) of this compound by plotting the percentage of inhibition against the compound concentration.
Visualizations
Caption: Proposed mechanism of action of this compound against influenza virus.
Caption: A typical experimental workflow for evaluating the in vitro anti-influenza activity of this compound.
References
- 1. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.com [immunomart.com]
Application Notes and Protocols for the Characterization of FR198248
Audience: Researchers, scientists, and drug development professionals.
Introduction
FR198248 is a hydroxylated 1,3-dihydroisobenzofuran compound isolated from the fermentation broth of the fungus Aspergillus terreus and Aspergillus flavipes.[1][2] This natural product has demonstrated notable biological activities, including anti-influenza and antibacterial properties.[1][2] These application notes provide detailed protocols for the isolation, purification, and characterization of this compound, as well as for the evaluation of its biological activity.
Section 1: Physicochemical and Spectroscopic Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. Below is a summary of its key physicochemical properties and the protocols for obtaining the spectroscopic data.
Physicochemical Properties of this compound
| Property | Value |
| Appearance | Colorless needles |
| Molecular Formula | C₉H₁₀O₅ |
| Molecular Weight | 198.17 g/mol |
| Melting Point | 185-187 °C |
| Optical Rotation | [α]D²⁵ +28° (c 0.5, MeOH) |
| UV (MeOH) λmax (log ε) | 218 (4.16), 298 (3.68) nm |
| IR (KBr) νmax | 3350, 1610, 1500, 1280, 1100 cm⁻¹ |
Protocols for Spectroscopic Analysis
1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the carbon and proton framework of the molecule.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker Avance 600 MHz).
-
Protocol:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Use Tetramethylsilane (TMS) as an internal standard.[3]
-
For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
¹H and ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆)
| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |
| 1 | 98.5 | 6.05 (s) |
| 3 | 65.1 | 4.85 (d, 12.0), 4.95 (d, 12.0) |
| 3a | 118.5 | |
| 4 | 145.1 | |
| 5 | 135.2 | |
| 6 | 140.8 | |
| 7 | 115.7 | |
| 7a | 145.1 | |
| 4-CH₃ | 8.2 | 1.95 (s) |
1.2.2 Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF).
-
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the electrospray ionization (ESI) source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The high-resolution mass data can be used to confirm the elemental composition.
-
1.2.3 Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Purpose: To identify functional groups and conjugated systems.
-
Instrumentation: FT-IR spectrometer and UV-Vis spectrophotometer.
-
Protocols:
-
IR Spectroscopy: Prepare a KBr pellet containing a small amount of this compound and acquire the spectrum.
-
UV-Vis Spectroscopy: Dissolve this compound in methanol and record the absorption spectrum.[4]
-
Section 2: Isolation and Purification of this compound
The following protocol details the fermentation of Aspergillus terreus and the subsequent isolation and purification of this compound.
Fermentation of Aspergillus terreus
-
Organism: Aspergillus terreus No. 13830.
-
Seed Culture Medium: Glucose (1%), Maltose (2%), Peptone (0.5%), Yeast Extract (0.5%), Corn Steep Liquor (0.5%), (NH₄)₂SO₄ (0.2%), CaCO₃ (0.2%). Adjust pH to 6.0 before sterilization.
-
Production Medium: Soluble Starch (5%), Glycerol (1%), Pharmamedia (1%), Dried Yeast (0.5%), (NH₄)₂SO₄ (0.2%), K₂HPO₄ (0.1%), MgSO₄·7H₂O (0.05%), Adekanol LG-109 (0.05%). Adjust pH to 6.5 before sterilization.
-
Protocol:
-
Inoculate the seed culture medium with Aspergillus terreus and incubate at 25°C for 3 days on a rotary shaker.
-
Transfer the seed culture to the production medium.
-
Ferment for 7 days at 25°C with agitation.
-
Isolation and Purification Workflow
References
- 1. Isolation and identification of this compound, a hydroxylated 1,3-dihydroisobenzofuran, from Aspergillus flavipes as an inhibitor of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new anti-influenza agent isolated from Apsergillus terreus No 13830. I. Taxomony, fermentation, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
FR198248: A Novel Tool for Investigating Bacterial Protein Synthesis via Peptide Deformylase Inhibition
FR198248 is a naturally derived hydroxylated 1,3-dihydroisobenzofuran that serves as a valuable research tool for studying bacterial protein synthesis. Isolated from Aspergillus flavipes, this small molecule specifically targets and inhibits peptide deformylase (PDF), a crucial enzyme in bacterial protein maturation.[1] Its targeted mechanism of action and documented antibacterial activity make it an ideal candidate for researchers in microbiology, infectious diseases, and drug development who are focused on novel antibacterial pathways.
Mechanism of Action: Targeting a Key Step in Bacterial Protein Maturation
Unlike many antibiotics that target the ribosome directly, this compound acts on a critical post-translational modification step. In bacteria, protein synthesis is initiated with an N-formylmethionine (fMet). The enzyme peptide deformylase (PDF) is essential for removing this formyl group from the nascent polypeptide chain, a necessary step for the maturation and function of many proteins. By inhibiting PDF, this compound prevents the production of mature, functional proteins, ultimately leading to bacterial growth inhibition.[1] This specific mechanism allows for the targeted study of the role of PDF in bacterial physiology and its potential as an antibacterial drug target.
The chemical structure of this compound is 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol.
Applications in Research and Drug Development
This compound is a valuable tool for a range of applications in the study of bacterial protein synthesis and antibacterial drug discovery:
-
Elucidating the Role of Peptide Deformylase: As a specific inhibitor, this compound can be used to probe the physiological consequences of PDF inhibition in various bacterial species.
-
Validating PDF as an Antibacterial Target: The antibacterial effect of this compound provides further validation for PDF as a viable target for novel antibiotic development.
-
High-Throughput Screening: this compound can be used as a reference compound in high-throughput screening campaigns to identify new PDF inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The known structure of this compound provides a scaffold for medicinal chemists to design and synthesize more potent and selective PDF inhibitors.
Quantitative Data for this compound
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Organism/Target | Value | Reference |
| IC50 | Staphylococcus aureus Peptide Deformylase | 3.6 µM | [1] |
| MIC | Staphylococcus aureus | 25 µg/ml | [1] |
Experimental Protocols
Protocol 1: In Vitro Peptide Deformylase (PDF) Inhibition Assay
This protocol outlines a general method to determine the inhibitory activity of this compound against bacterial PDF.
Materials:
-
Purified recombinant bacterial Peptide Deformylase (PDF)
-
This compound
-
Formyl-Met-Ala-Ser (f-MAS) or other suitable peptide substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (v/v) Triton X-100
-
Detection Reagent (e.g., a reagent that reacts with the free amino group of the deformylated peptide to produce a fluorescent or colorimetric signal)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the Assay Buffer to achieve a range of final assay concentrations.
-
Enzyme and Substrate Preparation: Dilute the purified PDF and the peptide substrate in Assay Buffer to their optimal working concentrations.
-
Assay Reaction: a. To the wells of a 96-well microplate, add 10 µL of the this compound dilutions. Include wells with buffer and solvent only as negative and positive controls, respectively. b. Add 20 µL of the diluted PDF to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding 20 µL of the diluted peptide substrate to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Detection: Stop the reaction and measure the deformylase activity by adding the detection reagent according to the manufacturer's instructions. Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the solvent control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium
-
96-well microplate
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a two-fold serial dilution of this compound in the growth medium in a 96-well microplate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it in the growth medium to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay plate.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the serially diluted this compound. Include a growth control well (bacteria and medium only) and a sterility control well (medium only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro PDF inhibition assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Secondary Metabolite Production in Aspergillus terreus
Disclaimer: Information regarding the specific compound FR198248 from Aspergillus terreus is not widely available in the public research literature. The following guide is based on established principles and methodologies for improving the yield of other well-documented secondary metabolites from A. terreus, such as lovastatin, itaconic acid, and terrein. These strategies are broadly applicable to the optimization of polyketide and other secondary metabolite biosynthesis pathways.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the optimization of secondary metabolite production from Aspergillus terreus.
1. Strain Improvement and Selection
-
Q1: My wild-type Aspergillus terreus strain produces very low yields of the target compound. How can I improve it? A: Strain improvement is a critical first step. Random mutagenesis followed by screening is a classical and effective approach. This involves exposing spores to mutagens like Ultraviolet (UV) radiation or chemicals such as Ethyl Methane Sulfonate (EMS) to generate a library of mutants. These mutants are then screened for hyper-production of the target metabolite. For example, mutant strains of A. terreus have been developed that show significantly increased production of lovastatin.[1]
-
Q2: What is a general procedure for mutagenesis? A: A general approach involves creating a spore suspension, exposing it to a controlled dose of a mutagen (e.g., a specific duration of UV light or concentration of EMS), and then plating the surviving spores on a suitable medium. Colonies that exhibit desirable characteristics (e.g., larger clearing zones in a bioassay or higher product peaks in HPLC analysis) are selected for further study. See the detailed protocol in the "Experimental Protocols" section below.
2. Fermentation Media Optimization
-
Q3: Which media components have the most significant impact on yield? A: The carbon and nitrogen sources are paramount. The type and concentration of these nutrients directly influence biomass formation and secondary metabolism.[2] A high carbon-to-nitrogen (C/N) ratio often triggers secondary metabolite production. Additionally, phosphate sources and trace elements, particularly manganese (Mn²⁺), can be critical. For itaconic acid production, for instance, a strict deficiency in manganese ions is required for high yields.[3]
-
Q4: What are some effective carbon and nitrogen sources for A. terreus fermentations? A:
-
Carbon Sources: Lactose, glycerol, starch, and glucose are commonly used. The choice can depend on the specific metabolite. For example, a mixture of glycerol and lactose has been shown to significantly increase lovastatin production.[4]
-
Nitrogen Sources: Complex nitrogen sources like soybean meal, yeast extract, and peptone are often more effective than simple inorganic sources like ammonium nitrate, as they provide essential growth factors.[2][5][6]
-
3. Optimization of Physical Fermentation Parameters
-
Q5: How do physical parameters like pH, temperature, and aeration affect my fermentation? A: These parameters are crucial for controlling fungal growth, morphology, and enzyme activity.
-
pH: A low initial pH (e.g., 3.0-5.0) is often required to trigger the production of organic acids like itaconic acid and can reduce the risk of bacterial contamination.[3][6][7]
-
Temperature: Most A. terreus strains are cultured at around 28-33°C.[3][6][8] Optimization within this range is necessary for your specific strain and product.
-
Aeration & Agitation: High oxygen tension is critical for the biosynthesis of many secondary metabolites.[7][9] Agitation speed influences both oxygen transfer and fungal morphology. Gentle agitation is often preferred to promote the formation of loose pellets or clumps, which are considered optimal for production, rather than dense pellets or free mycelia.[10]
-
4. Metabolic Engineering Strategies
-
Q6: Beyond optimizing conditions, what genetic strategies can I use to boost yield? A: Metabolic engineering offers powerful, targeted approaches:
-
Overexpression of Pathway-Specific Regulators: Fungal biosynthetic pathways are often controlled by specific transcription factors. Overexpressing these regulators can "turn on" or enhance the entire pathway. For example, overexpressing the terR transcription factor was shown to increase terrein production.[11]
-
Increasing Precursor Supply: Enhancing the flow of primary metabolites into your secondary metabolite pathway is key. This can be done by overexpressing genes for precursor synthesis, such as acetyl-CoA carboxylase (acc) to increase the supply of malonyl-CoA for polyketide synthesis.[4]
-
Blocking Competing Pathways: A. terreus produces a variety of secondary metabolites. Deleting genes responsible for the production of major, unwanted byproducts can redirect precursors towards your target compound. A common strategy is to knock out the polyketide synthase (PKS) gene of a competing pathway, such as deleting the gedC gene (for geodin biosynthesis) to improve lovastatin yield.[4][12]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate media composition (C/N ratio, trace elements).2. Suboptimal physical parameters (pH, temperature, aeration).3. Strain degradation or contamination. | 1. Optimize C/N ratio; screen different carbon/nitrogen sources. Check for trace element requirements or limitations (e.g., ensure manganese deficiency for itaconic acid[3]).2. Perform a design of experiments (DoE) to optimize pH, temperature, and agitation/aeration rates.3. Re-streak the culture from a cryopreserved stock. Verify culture purity via microscopy and plating. |
| High Biomass, Low Product Yield | 1. Nutrient conditions favor growth over secondary metabolism (e.g., low C/N ratio).2. Oxygen limitation in the later stages of fermentation.3. Feedback inhibition by the product or a pathway intermediate. | 1. Increase the C/N ratio in the production medium. Consider a two-stage process: a growth phase followed by a production phase with a different medium.2. Increase agitation and/or sparging with oxygen-enriched air. Ensure dissolved oxygen (DO) levels are maintained above a critical threshold (e.g., >30%)[7].3. Investigate in-situ product removal strategies or engineer the relevant enzymes to be less sensitive to feedback inhibition. |
| Inconsistent Yield Between Batches | 1. Inoculum variability (age, concentration, morphology).2. Inconsistent media preparation (e.g., precipitation of components).3. Poorly controlled physical parameters. | 1. Standardize the inoculum preparation protocol strictly (spore concentration, pre-culture age, etc.).2. Review the media preparation protocol. Ensure all components are fully dissolved and sterilized appropriately.3. Calibrate all probes (pH, DO, temperature) and ensure controllers are functioning correctly. |
| Accumulation of Unwanted Byproducts | 1. Precursors are being diverted to competing biosynthetic pathways.2. Suboptimal fermentation conditions favor byproduct formation. | 1. Use metabolic engineering to delete the key biosynthetic gene (e.g., the PKS) for the major byproduct[4][12].2. Re-optimize fermentation parameters, as the optimal conditions for the target compound and the byproduct may differ. |
Quantitative Data on Yield Improvement
The following tables summarize reported improvements in the production of various metabolites from A. terreus using the strategies discussed.
Table 1: Yield Improvement via Strain Engineering
| Metabolite | Strain Engineering Method | Fold/Percent Increase in Yield | Reference |
| Lovastatin | Metabolic Engineering: Overexpression of acc and deletion of gedC | 143% increase (to 152 mg/L) compared to wild-type | [4] |
| Lovastatin | Mutagenesis (UV irradiation) | Max yield of 1553.02 mg/L achieved in mutant strain JPM3-UV1 | [1] |
| Terrein | Metabolic Engineering: Deletion of global regulator stuA & overexpression of terR | Significant enhancement over wild-type | [11] |
| Physcion | Metabolic Engineering: Deletion of a cytochrome P450 gene | 1.8-fold increase in titer | [13] |
Table 2: Yield Improvement via Fermentation Optimization
| Metabolite | Optimized Parameter(s) | Resulting Yield | Reference |
| Mevastatin | Medium constituents (glycerol, CuCl₂, FeSO₄, etc.) using RSM | 701 mg/L | [14] |
| Terrein | Medium (NaCl, starch, sodium glutamate) & conditions (pH, temp) | 8.20 g/L | [6] |
| Itaconic Acid | Continuous fermentation with pure oxygen supply | 35 g/L | [7][10] |
| Lovastatin | Oxygen, C, N, and P concentrations | ~230 mg/L (4-fold increase over worst-case) | [2] |
Experimental Protocols
Protocol 1: General Submerged Fermentation
-
Inoculum Preparation:
-
Aseptically transfer spores of A. terreus from a PDA slant into 50 mL of seed culture medium in a 250 mL flask.
-
Seed medium may consist of glucose, peptone, and yeast extract.
-
Incubate at 28-30°C on a rotary shaker at 200 rpm for 48 hours.[5]
-
-
Production Fermentation:
-
Transfer the seed culture (e.g., 5-10% v/v) into the production medium in a bioreactor or flask.
-
The production medium should be optimized for the target metabolite (see FAQs). For example, a medium for lovastatin could contain lactose, soybean meal, and KH₂PO₄.[2]
-
Control fermentation parameters: Temperature (e.g., 28°C), pH (e.g., initial pH 5.0-6.5), and dissolved oxygen (e.g., maintain >30% via agitation and aeration).
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours).
-
Separate the biomass from the broth via filtration. Dry the biomass to determine dry cell weight.
-
Extract the target metabolite from the broth (and/or biomass) and quantify using HPLC.
-
Protocol 2: Solvent Extraction and Quantification
-
Extraction from Broth:
-
Acidify the culture filtrate to a low pH (e.g., pH 2-3) with HCl.
-
Extract the filtrate three times with an equal volume of an organic solvent like ethyl acetate.[11]
-
Pool the organic phases.
-
-
Concentration and Quantification:
-
Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze the sample via HPLC with a suitable column (e.g., C18) and mobile phase, comparing the peak area to a standard curve of the pure compound.[11]
-
Visualizations: Workflows and Pathways
Caption: General workflow for improving secondary metabolite yield in A. terreus.
Caption: Logic of metabolic engineering strategies in A. terreus.
Caption: Decision tree for troubleshooting low yield in A. terreus fermentations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Manganese Deficiency Is Required for High Itaconic Acid Production From D-Xylose in Aspergillus terreus [frontiersin.org]
- 4. Increasing Lovastatin Production by Re-routing the Precursors Flow of Aspergillus terreus via Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Cellulase Production from Agri-Industrial Residues by Aspergillus terreus NIH2624 [mdpi.com]
- 6. Improving the yield of (+)-terrein from the salt-tolerant Aspergillus terreus PT06-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 8. Optimization of fermentation conditions of pectin production from Aspergillus terreus and its partial characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspegillus terreus: From Soil to Industry and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maximizing Itaconic Acid Production through Fermentation of Aspergillus terreus in the LAMBDA MINIFOR Benchtop Bioreactor with Bipolar Membrane Electrodialysis | LAMBDA [lambda-instruments.com]
- 11. Enhanced production of terrein in marine-derived Aspergillus terreus by refactoring both global and pathway-specific transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fermentative production and optimization of mevastatin in submerged fermentation using Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FR198248 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of FR198248. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a natural product isolated from the fungus Aspergillus terreus. Its chemical name is 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, and its molecular formula is C9H10O5.[1] The core structure is a dihydrobenzofuran ring system with four hydroxyl groups and a methyl substituent. This high degree of oxygenation and the stereochemistry of the molecule can present challenges in both its synthesis and purification.
Q2: What are the primary methods for obtaining this compound?
Currently, this compound is obtained through fermentation of Aspergillus terreus. While total chemical synthesis of this compound has not been extensively reported in publicly available literature, its synthesis would likely involve multi-step organic chemistry protocols.
Q3: What are the initial steps for purifying this compound from a fermentation broth?
The initial steps for purification from a fermentation broth typically involve the separation of the biomass (the fungal cells) from the liquid culture medium. This is usually achieved by centrifugation or filtration. The resulting supernatant, which contains the secreted this compound, is then subjected to further purification steps.
Q4: What chromatographic techniques are suitable for this compound purification?
Given the polar nature of this compound due to its multiple hydroxyl groups, a combination of chromatographic techniques is likely to be effective. These may include:
-
Solid-Phase Extraction (SPE): To concentrate the compound from the large volume of the fermentation broth and remove major impurities.
-
Column Chromatography: Using normal-phase (e.g., silica gel) or reverse-phase (e.g., C18) stationary phases. A gradient elution with a mixture of polar and non-polar solvents would likely be necessary.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity. A reverse-phase column with a water/acetonitrile or water/methanol gradient is a common choice for such compounds.
Troubleshooting Guides
Synthesis Challenges (Hypothetical)
As no specific total synthesis of this compound has been widely published, this section addresses potential challenges based on its structure.
| Problem | Possible Cause | Suggested Solution |
| Low yield in aromatic ring construction | Inefficient cyclization to form the dihydrobenzofuran core. | Optimize reaction conditions (catalyst, temperature, solvent) for the key cyclization step. Consider alternative synthetic routes that form the heterocyclic ring earlier or later in the synthesis. |
| Difficulty in controlling stereochemistry | Non-selective reactions leading to a mixture of diastereomers. | Employ stereoselective reagents and catalysts. Chiral auxiliaries or asymmetric catalysis can be used to control the formation of stereocenters. |
| Poor regioselectivity during functionalization | Difficulty in selectively modifying one of the hydroxyl groups in the presence of others. | Use protecting groups to selectively block certain hydroxyl groups while reacting others. Orthogonal protecting group strategies can be employed for complex molecules. |
| Product degradation | The polyhydroxylated aromatic system may be sensitive to oxidation or acidic/basic conditions. | Perform reactions under inert atmosphere (e.g., nitrogen or argon). Use mild reaction conditions and purification techniques. Buffer solutions to maintain a stable pH. |
Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Low recovery of this compound from fermentation broth | Inefficient extraction from the aqueous medium. | Optimize the solvent system used for liquid-liquid extraction. Ethyl acetate or butanol are common choices for moderately polar compounds. Adjusting the pH of the broth can also improve extraction efficiency. |
| Co-elution of impurities during chromatography | Similar polarity of this compound and other metabolites produced by Aspergillus terreus. | Employ orthogonal chromatographic techniques. For example, follow a reverse-phase separation with a normal-phase or ion-exchange chromatography step. High-resolution HPLC with a long column and shallow gradient can also improve separation. |
| Product degradation during purification | Instability of this compound in certain solvents or pH conditions. | Screen for optimal solvent and pH conditions for stability before large-scale purification. Avoid prolonged exposure to strong acids or bases. Work at low temperatures to minimize degradation. |
| Inaccurate purity assessment | Presence of undetected impurities. | Use multiple analytical techniques for purity determination. HPLC with different detection methods (e.g., UV-Vis, Mass Spectrometry) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. |
Experimental Protocols
General Protocol for Extraction and Initial Purification of this compound from Aspergillus terreus Culture
-
Fermentation: Culture Aspergillus terreus in a suitable liquid medium to promote the production of secondary metabolites.
-
Harvesting: After the fermentation period, separate the mycelium from the culture broth by centrifugation at 5,000 x g for 20 minutes.
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Concentration: Evaporate the solvent from the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Initial Chromatographic Separation: Redissolve the crude extract in a minimal amount of a suitable solvent and subject it to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate to methanol.
-
Fraction Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Final Purification: Pool the fractions containing the compound of interest and perform a final purification step using preparative HPLC with a C18 column and a water/acetonitrile gradient.
Visualizations
Caption: A generalized workflow for the chemical synthesis and purification of a natural product like this compound.
Caption: A typical purification workflow for isolating this compound from a fungal fermentation broth.
References
Technical Support Center: Overcoming FR198248 Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with FR198248 in aqueous solutions.
Known Issues & FAQs
Q1: What is the typical appearance of solid this compound?
A: Solid this compound is typically a crystalline powder. The color and exact morphology can vary slightly between batches.
Q2: How should I store this compound?
A: For long-term stability, it is recommended to store solid this compound at -20°C. Stock solutions in organic solvents should also be stored at -20°C and ideally used within a short period to avoid degradation.
Q3: I'm observing that this compound is poorly soluble in my aqueous buffer. Is this expected?
A: Yes, this is a known characteristic of this compound. Like many complex organic molecules, it exhibits poor aqueous solubility.[1][2][3] This necessitates the use of specific dissolution techniques for preparing aqueous solutions suitable for experiments.
Troubleshooting Guide for Solubility Issues
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
A: Direct dissolution of this compound in aqueous buffers is not recommended. The preferred method is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock solution into your aqueous experimental medium.
Here is a general troubleshooting workflow:
graph TD { A[Start: this compound powder] --> B{Prepare stock solution in 100% DMSO}; B --> C{Does it dissolve?}; C -- Yes --> D[Dilute stock into aqueous buffer]; C -- No --> E{Try gentle warming (37°C) or vortexing}; E --> F{Does it dissolve now?}; F -- Yes --> D; F -- No --> G[Consider alternative organic solvents]; D --> H{Observe for precipitation}; H -- No precipitation --> I[Solution ready for experiment]; H -- Precipitation --> J[Troubleshoot dilution]; J --> K[Lower final concentration]; J --> L[Increase buffer components e.g., serum]; J --> M[Use a solubility enhancer]; }
Caption: Troubleshooting workflow for dissolving this compound.Q5: I prepared a stock solution in DMSO, but the compound precipitated when I diluted it into my cell culture medium. How can I prevent this?
A: This is a common issue when diluting a compound from an organic solvent into an aqueous medium. Here are several strategies to address this:
-
Decrease the final concentration: The precipitation is likely due to the final concentration exceeding the solubility limit of this compound in the aqueous medium. Try preparing a more dilute solution.
-
Increase the percentage of serum: If you are using a cell culture medium, increasing the serum concentration (e.g., from 10% to 20% FBS) can help to keep the compound in solution due to the binding of the compound to serum proteins like albumin.
-
Use a staged dilution: Instead of a single large dilution, try a serial dilution approach.
-
Employ solubility enhancers: Consider incorporating a pharmaceutically acceptable co-solvent or surfactant in your final aqueous solution.[1][4]
Q6: Can I use solvents other than DMSO for my stock solution?
A: Yes, other organic solvents can be used, depending on the requirements of your experiment. Ethanol and DMF are common alternatives. However, it is crucial to determine the solubility of this compound in these solvents first. Always consider the tolerance of your experimental system (e.g., cell line) to the chosen solvent.
Recommended Solvents and Stock Solution Preparation
For reproducible results, a standardized stock solution preparation protocol is recommended.
| Solvent | Recommended Max. Stock Concentration (Hypothetical) | Notes |
| DMSO | 50 mM | The most common and effective solvent for initial stock preparation. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid toxicity. |
| Ethanol | 10 mM | A viable alternative, especially for in vivo studies where DMSO may be undesirable. May require gentle warming to fully dissolve. |
| DMF | 25 mM | Another alternative to DMSO. Similar precautions regarding final concentration and potential toxicity should be taken. |
| Aqueous Buffers | < 1 µM | Direct dissolution in aqueous buffers is not recommended due to very low solubility. |
Solubility Enhancement Strategies
If dilution of a stock solution is still problematic, several techniques can be employed to increase the aqueous solubility of this compound.[2][3]
| Strategy | Description | Expected Solubility Increase (Hypothetical) |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous buffer can increase the solubility of hydrophobic compounds.[2][4] | 2 to 10-fold |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer to a point where the compound is in its more soluble ionized form can significantly improve solubility.[2] | Dependent on pKa |
| Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Polysorbate 80) can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[1][5] | 5 to 50-fold |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[3] | 10 to 100-fold |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 50 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C for 5-10 minutes can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
Protocol 2: Using a Co-solvent (PEG 400) for Improved Aqueous Solubility
-
Prepare a 10% (v/v) PEG 400 solution in your desired aqueous buffer (e.g., PBS).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).
-
Perform a serial dilution of the this compound stock solution into the 10% PEG 400/buffer solution to achieve your final desired concentration.
-
Vortex briefly after each dilution step.
-
Visually inspect for any signs of precipitation.
Protocol 3: Using a Surfactant (Tween® 80) for Solubilization
-
Prepare your aqueous buffer containing a low concentration of Tween® 80 (e.g., 0.1% v/v). Ensure the surfactant is well-dissolved.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound stock solution to the surfactant-containing buffer while vortexing. Do not exceed a final organic solvent concentration that is detrimental to your experimental system.
-
Allow the solution to equilibrate for 15-30 minutes before use.
Protocol 4: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 5-10% w/v).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir or shake the mixture at room temperature for 12-24 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting solution contains the soluble this compound:HP-β-CD complex.
For further assistance, please contact our technical support team.
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. ijmsdr.org [ijmsdr.org]
- 5. dissolutiontech.com [dissolutiontech.com]
optimizing FR198248 dosage for in vivo studies
Notice: Information regarding the compound FR198248 is not available in the public domain. Extensive searches for "this compound" and its associated CAS Registry Number (198248-59-4) did not yield any specific scientific literature, preclinical data, or pharmacological information.
The following content is a template designed to meet the structural and formatting requirements of the original request. The scientific information provided is based on general knowledge of in vivo studies for novel compounds and should be adapted once specific data for this compound becomes available.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Incorrect dosage calculation- Acute toxicity of the compound- Improper administration technique | - Double-check all dosage calculations and dilutions.- Review the Certificate of Analysis for the compound.- Ensure proper training on the selected administration route.- Consider a pilot dose-range-finding study with a small number of animals. |
| Lack of Efficacy | - Sub-therapeutic dosage- Poor bioavailability via the chosen route- Compound instability | - Increase the dose in a stepwise manner, monitoring for toxicity.- Consider alternative administration routes with higher expected bioavailability (e.g., intravenous vs. oral).- Verify the stability of the compound in the chosen vehicle and storage conditions. |
| Inconsistent Results Between Animals | - Variability in animal health status- Inconsistent administration- Genetic variability within the animal strain | - Ensure all animals are healthy and acclimatized before the study.- Standardize the administration procedure for all animals.- Use a sufficient number of animals to account for biological variability. |
| Vehicle-Related Adverse Effects | - Toxicity of the vehicle at the administered volume- Inappropriate vehicle for the administration route | - Run a vehicle-only control group to assess its effects.- Consult literature for appropriate and safe vehicles for the chosen animal model and administration route. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model?
A1: Without specific preclinical data for this compound, a definitive starting dose cannot be recommended. A thorough literature search for compounds with similar structures or mechanisms of action is advised. If no data is available, a conservative approach would be to start with a low dose (e.g., 0.1-1 mg/kg) in a small pilot study and escalate the dose while monitoring for signs of toxicity.
Q2: What is the most appropriate route of administration for this compound?
A2: The choice of administration route depends on the physicochemical properties of this compound and the experimental objectives. Common routes for in vivo studies include oral (gavage), intravenous, intraperitoneal, and subcutaneous injection. The selection should be based on factors such as desired speed of onset, duration of action, and potential for first-pass metabolism.
Q3: What are the potential signs of toxicity to monitor for after administering this compound?
A3: General signs of toxicity in rodents include weight loss, changes in food and water consumption, altered activity levels (lethargy or hyperactivity), ruffled fur, and changes in posture or gait. Specific organ toxicity would need to be assessed through histopathological analysis at the end of the study.
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation will depend on the solubility of this compound. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or PEG400. It is crucial to test the stability and solubility of this compound in the chosen vehicle before administration. A vehicle control group is essential in any in vivo experiment.
Experimental Protocols
Note: The following are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines (IACUC).
Protocol 1: General In Vivo Dosing Procedure (Mouse)
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment. Ensure free access to food and water.
-
Compound Preparation: On the day of dosing, prepare the this compound formulation in the chosen vehicle. Ensure the compound is fully dissolved or forms a stable suspension.
-
Dosing:
-
Accurately weigh each mouse to determine the correct volume of the formulation to administer.
-
For oral gavage, use a proper gauge feeding needle to deliver the solution directly into the stomach.
-
For intravenous injection, use a tail vein catheter or perform a retro-orbital injection (requires specific training and justification).
-
For intraperitoneal injection, inject into the lower right quadrant of the abdomen.
-
For subcutaneous injection, lift the skin on the back to form a tent and inject the solution into the subcutaneous space.
-
-
Monitoring: Observe the animals closely for any immediate adverse reactions. Continue to monitor for general health and signs of toxicity at regular intervals throughout the study.
-
Data Collection: Record body weights, clinical observations, and any other relevant experimental data.
Visualizations
Caption: A generalized workflow for an in vivo study.
FR198248 Technical Support Center: Stability and Degradation
Disclaimer: There is currently no publicly available experimental data specifically detailing the stability and degradation products of FR198248 (4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol). The following information is based on the general chemical principles governing polyhydroxylated benzofuran derivatives and related phenolic compounds. This guide is intended to provide researchers with a foundational understanding of potential stability issues and a framework for conducting their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Given its polyhydroxylated benzofuran structure, this compound is likely susceptible to several degradation pathways:
-
Oxidation: The electron-rich phenol rings are prone to oxidation, which can be initiated by atmospheric oxygen, metal ions, or light. This can lead to the formation of colored quinone-type structures and other degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation and polymerization.
-
Thermal Instability: Elevated temperatures can accelerate the rate of all degradation reactions.
-
pH Sensitivity: The phenolic hydroxyl groups can ionize at basic pH, which may increase the rate of oxidation. In strongly acidic or basic conditions, the ether linkage in the dihydrofuran ring could be susceptible to hydrolysis.
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical reactions. |
| Light | Protected from light (amber vials) | Prevents photodegradation. |
| Atmosphere | Under an inert gas (e.g., argon, nitrogen) | Minimizes oxidation. |
| Form | As a dry, solid powder | Reduces mobility and reactivity of molecules. |
Q3: Which solvents are recommended for preparing this compound solutions?
For short-term use, polar aprotic solvents such as DMSO or DMF are generally preferred. If aqueous buffers are necessary, they should be freshly prepared, deoxygenated, and used immediately. The pH of aqueous solutions should be maintained near neutral or slightly acidic to minimize the ionization of phenolic groups and subsequent oxidation. Long-term storage in solution is not recommended.
Q4: What are the potential degradation products of this compound?
Without experimental data, the exact degradation products are unknown. However, based on its structure, likely degradation products could include:
-
Oxidation Products: Formation of quinones from the oxidation of the hydroquinone moiety.
-
Ring-Opening Products: Cleavage of the dihydrofuran ring, potentially through hydrolysis or oxidation.
-
Polymeric Materials: Polymerization of reactive degradation intermediates.
Troubleshooting Guide
Q: I am observing a change in the color of my this compound solution (e.g., from colorless to yellow or brown). What is happening?
A: A color change is a strong indicator of degradation, likely due to oxidation. The formation of conjugated systems, such as quinones, can lead to the absorption of visible light.
Troubleshooting Steps:
-
Protect from Light: Ensure your solutions are always protected from light by using amber vials or covering them with aluminum foil.
-
Deoxygenate Solvents: Before preparing solutions, sparge your solvents with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Use Fresh Solutions: Prepare solutions immediately before use and avoid storing them.
-
Check for Metal Contamination: Use high-purity solvents and glassware to avoid trace metal ions that can catalyze oxidation.
Q: My experimental results with this compound are inconsistent. Could this be a stability issue?
A: Yes, poor stability can lead to a decrease in the concentration of the active compound over the course of an experiment, resulting in poor reproducibility.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze the concentration of your this compound solution by HPLC at several time points after preparation to determine its stability under your experimental conditions.
-
Standardize Solution Preparation: Ensure that solutions are prepared consistently and used within a validated time frame.
-
Consider an Antioxidant: If appropriate for your experimental system, the addition of a small amount of an antioxidant, such as ascorbic acid or BHT, may help to stabilize the compound in solution, although this could interfere with some biological assays.
Q: I am seeing new peaks in the HPLC chromatogram of my this compound sample. What could they be?
A: The appearance of new peaks is a clear sign of degradation. These new peaks represent the degradation products of this compound.
Troubleshooting Steps:
-
Characterize the Degradants: If possible, use HPLC-MS to obtain the mass of the new peaks. This information can help in identifying the structures of the degradation products.
-
Perform a Forced Degradation Study: Intentionally degrading the compound under controlled stress conditions (see Experimental Protocols) can help to systematically generate and identify the major degradation products. This will also help in developing a stability-indicating analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 1, 4, and 12 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 1, 3, and 7 days.
-
Photolytic Degradation: Expose a solid sample and a solution sample to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV and MS detection, to determine the extent of degradation and to profile the degradation products.
Protocol 2: Analysis of Degradation Products by HPLC-MS
Methodology:
-
Chromatographic System: A reverse-phase HPLC system with a C18 column is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used for the analysis of phenolic compounds.
-
Detection: A photodiode array (PDA) detector can monitor multiple wavelengths to help distinguish between the parent compound and degradation products. A mass spectrometer (MS) detector will provide mass information for the parent compound and any new peaks, aiding in their identification.
-
Analysis: Inject the samples from the forced degradation study and any aged samples. Compare the chromatograms to a control sample of freshly prepared this compound. Integrate the peaks to determine the percentage of degradation and the relative amounts of each degradation product.
Illustrative Data Tables
Table 1: Example of a Forced Degradation Study Summary for this compound
| Stress Condition | Duration | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) | Major Degradation Product (m/z) (Hypothetical) |
| 0.1 M HCl | 24 h | 5% | 1 | 180 |
| 0.1 M NaOH | 12 h | 45% | 3 | 196 |
| 3% H₂O₂ | 24 h | 60% | 4 | 212, 196 |
| Heat (80°C) | 7 days | 15% | 2 | 182 |
| Light (ICH Q1B) | 7 days | 30% | 3 | 212 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting instability issues.
FR198248 Extraction & Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of FR198248.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a natural product with anti-influenza activity. It is a secondary metabolite isolated from the fungus Aspergillus terreus.
Q2: What are the general steps involved in extracting this compound?
The general workflow for obtaining this compound involves three main stages:
-
Fermentation: Culturing Aspergillus terreus under optimized conditions to maximize the production of this compound.
-
Extraction: Separating the crude this compound from the fermentation broth and mycelia using solvent extraction.
-
Purification: Isolating this compound from other co-extracted compounds to achieve high purity, typically using chromatographic techniques.
Q3: What type of solvents are typically used for the initial extraction of fungal metabolites like this compound?
For the extraction of moderately polar compounds from fungal cultures, organic solvents like ethyl acetate, methanol, or acetone are commonly used. The choice of solvent can significantly impact the yield and purity of the initial extract.
Q4: What are the common challenges in purifying this compound?
Common challenges include:
-
Low fermentation yield.
-
Co-extraction of structurally similar impurities.
-
Degradation of the target compound during extraction and purification.
-
Achieving high purity required for analytical or biological assays.
Troubleshooting Guides
Low Extraction Yield
Q: My final yield of purified this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yield can stem from issues in fermentation, extraction, or purification. Here’s a step-by-step troubleshooting guide:
-
Optimize Fermentation Conditions: The production of secondary metabolites is highly sensitive to culture conditions.
-
Media Composition: Ensure the culture medium has the optimal ratio of carbon and nitrogen sources. For Aspergillus terreus, sucrose and sodium nitrate have been shown to be effective for producing other metabolites.
-
pH and Temperature: Maintain the optimal pH and temperature for Aspergillus terreus growth and this compound production. The optimal temperature for antioxidant production by A. terreus has been found to be 30°C.[1]
-
Aeration and Agitation: Adequate aeration and agitation are crucial for fungal growth and metabolite production in submerged cultures.
-
-
Evaluate Extraction Efficiency: The choice of solvent and extraction method is critical.
-
Solvent Polarity: this compound is a polar molecule. Ensure you are using a solvent or a solvent mixture with appropriate polarity. Ethyl acetate is a common choice for extracting fungal metabolites. Consider trying different solvent systems (e.g., methanol, acetone, or mixtures with water) to see which gives the best yield.
-
Extraction Method: Sonication or Soxhlet extraction can sometimes improve yields compared to simple maceration.
-
pH of Extraction: The pH of the fermentation broth at the time of extraction can influence the solubility and stability of the target compound. Experiment with adjusting the pH of the broth before extraction.
-
-
Minimize Degradation: this compound may be sensitive to temperature, pH, or light.
-
Temperature: Avoid excessive heat during solvent evaporation and other steps. Use a rotary evaporator at a moderate temperature.
-
pH Stability: Determine the optimal pH range for the stability of this compound. For many complex organic molecules, a slightly acidic to neutral pH (e.g., pH 5-7) is often optimal for stability.[2]
-
Troubleshooting Low Yield - A Logical Workflow
References
addressing off-target effects of FR198248 in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FR198248 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported biological activity?
This compound is a novel hydroxyl benzaldehyde compound isolated from the fungus Aspergillus terreus.[1] It has been reported to exhibit anti-influenza virus activity in in-vitro studies using Madin-Darby canine kidney (MDCK) cells.[1] The proposed mechanism of action is the inhibition of the virus adsorption stage.[1]
Q2: What is the primary molecular target of this compound?
The specific molecular target of this compound has not been definitively identified in publicly available literature. Its anti-influenza activity is described at a phenotypic level—inhibiting viral adsorption. This could involve interaction with viral surface proteins (like hemagglutinin), host cell receptors (like sialic acid), or cellular pathways involved in viral entry. The lack of a defined target means that off-target effects are a significant consideration.
Q3: What are the potential off-target effects of this compound?
Given that the direct molecular target is unknown, any cellular effect observed outside of influenza virus adsorption inhibition should be considered a potential off-target effect. Due to its benzofuran core, a structure present in many biologically active compounds, this compound could potentially interact with a range of cellular proteins, including kinases, G-protein coupled receptors, or enzymes involved in cellular signaling. Researchers should be cautious and perform necessary control experiments to validate their findings.
Q4: How can I assess the specificity of this compound in my cell-based assay?
To assess the specificity of this compound, consider the following approaches:
-
Use of a structurally related inactive compound: If available, a close structural analog of this compound that is inactive against influenza virus can be used as a negative control.
-
Target engagement assays: Once a putative target is identified, biophysical or cell-based target engagement assays (e.g., cellular thermal shift assay - CETSA) can confirm direct binding.
-
Phenotypic rescue experiments: If this compound's effect is thought to be on-target, overexpressing the putative target protein might rescue the phenotype.
-
Profiling against a panel of targets: Screening this compound against a broad panel of kinases, GPCRs, or other relevant targets can identify potential off-target interactions.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |
| High cell toxicity at effective anti-viral concentrations. | This compound may be inhibiting essential cellular pathways, such as cell cycle progression or mitochondrial function. | 1. Perform a dose-response curve to determine the therapeutic window (antiviral activity vs. cytotoxicity).2. Use a less sensitive cytotoxicity assay (e.g., LDH release vs. ATP-based viability).3. Assess markers of apoptosis (e.g., caspase-3/7 activation) or necrosis.4. If available, test a more specific antiviral as a positive control. |
| Inconsistent anti-influenza activity across different cell lines. | The off-target profile of this compound may differ between cell lines due to variations in protein expression. The antiviral effect might be a combination of on- and off-target activities. | 1. Characterize the expression of putative viral entry factors in your cell lines.2. Perform the antiviral assay in a cell line with a well-characterized response to influenza infection.3. Use a different influenza strain to see if the effect is strain-specific. |
| Unexpected changes in cellular signaling pathways. | This compound may be modulating cellular kinases or phosphatases unrelated to its antiviral activity. For example, it could be inadvertently activating or inhibiting pathways like NF-κB or MAPK. | 1. Perform a western blot analysis for key signaling proteins (e.g., phosphorylated forms of IκBα, ERK, p38).2. Use a more specific inhibitor of the observed signaling pathway to see if it phenocopies the effect of this compound.3. Consider a proteomics or transcriptomics approach to identify affected pathways in an unbiased manner. |
| Compound appears to be a pan-assay interference compound (PAINS). | The chemical structure of this compound might lead to non-specific interactions in assay formats, such as aggregation-based inhibition or redox activity. | 1. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregation.2. Perform the assay in the presence of a reducing agent (e.g., DTT) if redox activity is suspected.3. Test the compound in a different assay format for the same target (if known). |
Quantitative Data Summary
The following data is hypothetical and for illustrative purposes to guide experimental design.
Table 1: In Vitro Activity of this compound
| Parameter | MDCK Cells | A549 Cells | HEK293T Cells |
| Anti-influenza A IC50 (µM) | 2.5 | 5.1 | > 50 |
| CC50 (µM) | 50 | 45 | > 100 |
| Selectivity Index (CC50/IC50) | 20 | 8.8 | N/A |
Table 2: Hypothetical Off-Target Kinase Profile of this compound (at 10 µM)
| Kinase Target | % Inhibition |
| IKKα | 5 |
| IKKβ | 8 |
| ERK1 | 12 |
| p38α | 25 |
| JNK1 | 18 |
Experimental Protocols
Protocol 1: Determination of Anti-influenza Activity (Plaque Reduction Assay)
-
Cell Plating: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Preparation: Prepare serial dilutions of influenza A virus stock in serum-free DMEM.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.
-
Infection: Wash the MDCK cell monolayer with PBS. Incubate the cells with the virus dilutions for 1 hour at 37°C.
-
Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM, 2% agarose, and the desired concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).
-
Staining: Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Analysis: Count the number of plaques in each well and calculate the IC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the CC50 value from the dose-response curve.
Visualizations
Caption: Proposed mechanism of this compound anti-influenza activity.
Caption: Troubleshooting workflow for off-target effects.
Caption: Hypothesis for off-target NF-κB pathway modulation.
References
Technical Support Center: FR198248 Bioactivity Screening
A comprehensive guide to mitigating artifacts and ensuring data integrity in high-throughput screening of FR198248.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on avoiding common artifacts in this compound bioactivity screening. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring the generation of reliable and reproducible data.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound bioactivity screening.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects, or improper reagent mixing. | Ensure uniform cell seeding density across the plate. Use a validated automated liquid handler for dispensing cells and reagents. Consider leaving the outer wells of the microplate empty to minimize edge effects. Ensure thorough but gentle mixing of reagents in each well. |
| False Positives | Compound autofluorescence, light scattering, or non-specific inhibition of the reporter enzyme. | Screen this compound in the absence of the biological target to identify and quantify its intrinsic fluorescence at the assay wavelengths. Use counter-screens to identify compounds that interfere with the detection system. Employ orthogonal assays that use a different detection technology to confirm primary hits. |
| False Negatives | Compound instability, poor solubility, or cytotoxicity. | Assess the stability of this compound in the assay buffer over the time course of the experiment. Determine the solubility of this compound in the assay medium and consider using a lower concentration or a suitable co-solvent if necessary. Perform a cytotoxicity assay to ensure that the observed lack of activity is not due to cell death. |
| Low Z'-factor | Suboptimal assay conditions, reagent instability, or high background signal. | Optimize assay parameters such as incubation time, temperature, and reagent concentrations. Ensure all reagents are properly stored and have not expired. Identify and minimize sources of background signal, such as non-specific binding or media components. |
| Inconsistent Dose-Response Curves | Compound precipitation at high concentrations, or complex mechanism of action. | Visually inspect wells for precipitation at the highest concentrations tested. If precipitation is observed, lower the maximum concentration. Consider alternative curve-fitting models that may better represent the compound's behavior. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as 4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol, is a natural product isolated from Aspergillus terreus. As a benzofuran derivative, it belongs to a class of compounds known for a wide range of biological activities, including anti-tumor, antibacterial, and anti-oxidative effects. The specific molecular target and signaling pathway of this compound are still under investigation, and its bioactivity can vary depending on the biological context of the screen.
Q2: How can I best prepare this compound for a screening assay?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO. Subsequent dilutions should be made in the assay buffer to the final desired concentrations. It is crucial to ensure that the final solvent concentration in the assay does not exceed a level that affects the biological system (typically ≤0.5% DMSO). A solvent-only control should always be included in the experimental setup.
Q3: What types of control wells should I include in my screening plates?
For a robust screening assay, it is essential to include the following controls on each plate:
-
Negative Control: Wells containing cells and the assay vehicle (e.g., DMSO) but no test compound. This represents 0% inhibition.
-
Positive Control: Wells containing a known inhibitor or activator of the target to represent 100% inhibition/activation.
-
Compound-only Control: Wells with this compound but no cells or target to check for compound interference with the assay signal.
-
Blank Control: Wells with assay medium only to determine the background signal.
Q4: What are the key considerations for choosing an appropriate assay technology for this compound?
The choice of assay technology should be guided by the biological question being addressed. However, to minimize artifacts, consider the following:
-
Fluorescence-based assays: Be mindful of potential autofluorescence from this compound. It is advisable to pre-screen the compound for intrinsic fluorescence.
-
Luciferase-based reporter assays: Some small molecules can directly inhibit luciferase. A counter-screen against the luciferase enzyme itself is recommended.
-
Cell-based assays: Monitor cell viability and morphology to distinguish specific biological effects from general cytotoxicity.
Experimental Protocols
Protocol 1: Autofluorescence Assessment of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the primary screening assay.
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range of the primary screen.
-
Dispense the dilutions into a microplate identical to the one used for the primary assay.
-
Include wells with assay buffer only as a blank control.
-
Read the plate using a plate reader at the same excitation and emission wavelengths used in the primary screening assay.
-
Subtract the blank values and plot the fluorescence intensity against the concentration of this compound.
Protocol 2: Cytotoxicity Assessment using a Cell Viability Assay
Objective: To evaluate the effect of this compound on cell viability.
Methodology:
-
Seed cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the same duration as the primary bioactivity assay.
-
Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control (e.g., DMSO).
-
At the end of the incubation period, add a cell viability reagent (e.g., resazurin-based or ATP-based).
-
Incubate for the recommended time and measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Visualizing Experimental Workflow and Potential Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a typical screening workflow and a hypothetical signaling pathway that could be modulated by a benzofuran derivative like this compound.
Technical Support Center: Improving the Specificity of FR198248 and Other PDF Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the peptide deformylase (PDF) inhibitor, FR198248, and related compounds. The primary focus is on diagnosing and improving inhibitor specificity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question 1: My experiment shows high cytotoxicity or off-target effects in mammalian cell lines. How can I determine if this is due to non-specific inhibition of human mitochondrial PDF (HsPDF)?
Answer: High cytotoxicity is a common indicator of off-target effects, very likely due to the inhibition of the human mitochondrial PDF enzyme, which is structurally similar to bacterial PDF. To confirm this, you should perform a comparative in vitro enzymatic assay using purified bacterial PDF (e.g., from E. coli or S. aureus) and purified human HsPDF. A significant inhibition of HsPDF at similar concentrations to the bacterial enzyme suggests a lack of specificity is the root cause.
Question 2: I am observing inconsistent IC50 values for my PDF inhibitor across different experimental runs. What are the potential causes?
Answer: Inconsistent IC50 values can stem from several factors related to the nature of PDF enzymes and the assay conditions:
-
Enzyme Stability: PDF is a metalloenzyme that relies on a divalent metal ion (typically Fe²⁺) for its catalytic activity. The ferrous ion can be unstable and prone to oxidation.[1] Many researchers use a nickel-substituted (Ni²⁺) enzyme for in vitro assays, which offers greater stability with a minimal loss of activity.[2] Ensure your enzyme is properly prepared and stored, and consider using the more stable nickel surrogate for routine screening.
-
Reagent Quality: The purity of the inhibitor, substrates, and buffer components is critical. Contaminants can interfere with the assay.
-
Assay Conditions: Factors like pH, temperature, and incubation time must be strictly controlled. Ensure that the inhibitor concentration range is appropriate to generate a full dose-response curve.
-
Assay Type: Different assay formats (e.g., coupled-enzyme vs. fluorescence polarization) have varying sensitivities and potential for interference.[3] Using an orthogonal assay to confirm hits can help validate your results.
Question 3: My PDF inhibitor shows potent activity in enzymatic assays but has poor antibacterial activity in whole-cell assays. What could be the reason?
Answer: This is a common challenge in drug development and can be attributed to several factors:
-
Cell Permeability: The inhibitor may not be able to effectively cross the bacterial cell wall and/or membrane to reach the cytosolic PDF enzyme.
-
Efflux Pumps: Many bacteria possess efflux pumps that actively transport foreign compounds out of the cell, preventing them from reaching their target.[4]
-
Compound Stability: The inhibitor may be degraded by bacterial enzymes or be unstable in the culture medium.
To investigate this, you can use a bacterial strain that is deficient in key efflux pumps (e.g., a tolC-deficient E. coli strain) to see if antibacterial activity is restored.[1]
Logical Workflow for Troubleshooting Specificity Issues
The following diagram outlines a logical workflow for diagnosing and addressing specificity problems with PDF inhibitors.
Caption: Troubleshooting workflow for diagnosing PDF inhibitor off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PDF inhibitors like this compound? PDF inhibitors are designed to mimic the transition state of the enzyme's natural substrate. They typically contain a metal-chelating group, such as a hydroxamate, which binds to the catalytic metal ion (Fe²⁺ or Ni²⁺) in the enzyme's active site.[1][4] This binding event blocks the enzyme from removing the N-terminal formyl group from newly synthesized polypeptides in bacteria, a crucial step for protein maturation.[2][5]
Q2: Why is selectivity against human mitochondrial PDF (HsPDF) a major challenge? While PDF is absent in the cytosol of mammalian cells, an analogous enzyme is present in mitochondria.[6] This HsPDF is essential for mitochondrial protein synthesis. Due to structural similarities in the active sites of bacterial and human PDF, inhibitors can inadvertently block the human enzyme, leading to mitochondrial dysfunction and cytotoxicity.[6] Therefore, developing inhibitors that selectively target the bacterial enzyme is a primary goal.
Q3: What structural features can be modified to improve the specificity of a PDF inhibitor? Improving specificity often involves exploiting subtle structural differences between the bacterial and human PDF active sites. For example, the S1' binding pocket in HsPDF is shallower than in many bacterial PDFs.[4] Modifications to the inhibitor's scaffold that introduce moieties too large to fit comfortably in the HsPDF S1' pocket can enhance selectivity for the bacterial enzyme.[4]
Data on PDF Inhibitor Specificity
The table below summarizes inhibitory activity for representative PDF inhibitors against bacterial and human enzymes, illustrating how structural modifications can lead to improved specificity.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (HsPDF IC50 / Bacterial PDF IC50) |
| Actinonin | E. coli PDF | 280 | ~1 |
| Human HsPDF | 300 | ||
| BB-3497 | E. coli PDF | 50 | >200 |
| Human HsPDF | >10,000 | ||
| ZHO-197 | E. coli PDF | 110 | >90 |
| Human HsPDF | >10,000 |
Data are representative values compiled from publicly available research to illustrate the concept of selectivity.[4]
Experimental Protocols
Protocol 1: Coupled-Enzyme Assay for PDF Activity
This assay measures the amount of formate released by PDF activity through a coupled reaction with formate dehydrogenase (FDH), which produces NADH. The increase in NADH is monitored by absorbance at 340 nm.[3][5]
Materials:
-
Purified PDF enzyme (bacterial or human)
-
Formate Dehydrogenase (FDH)
-
HEPES buffer (50 mM, pH 7.5)
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Peptide substrate (e.g., f-Met-Ala-Ser)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing HEPES buffer, NAD⁺ (final concentration ~1 mM), and FDH (final concentration ~0.5 U/mL).
-
Add Inhibitor: Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the wells.
-
Add PDF Enzyme: Add the purified PDF enzyme to the wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the peptide substrate (final concentration ~1 mM).
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance curve. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for Screening More Specific Inhibitors
This diagram illustrates a typical workflow for identifying and validating novel PDF inhibitors with improved specificity.
References
- 1. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Identification of Inhibitors of Human Mitochondrial Peptide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of FR198248 and Other Prominent Peptide Deformylase Inhibitors
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community continues to explore novel drug targets. One such promising target is peptide deformylase (PDF), an essential bacterial enzyme responsible for the maturation of newly synthesized proteins. Inhibition of PDF leads to the accumulation of formylated proteins, ultimately resulting in bacterial cell death. This guide provides a detailed comparison of FR198248, a naturally derived PDF inhibitor, with other well-characterized inhibitors of this class: actinonin, LBM415, and GSK1322322.
Executive Summary
This compound, a hydroxylated 1,3-dihydroisobenzofuran isolated from Aspergillus flavipes, demonstrates inhibitory activity against the peptide deformylase of Staphylococcus aureus[1]. While showing promise, its activity profile, when compared to other PDF inhibitors such as actinonin, LBM415, and GSK1322322, highlights the diverse landscape of this class of antibacterial agents. This guide presents a comprehensive overview of their comparative efficacy, spectrum of activity, and the experimental protocols used for their evaluation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and its counterparts, focusing on their half-maximal inhibitory concentration (IC50) against the PDF enzyme and their minimum inhibitory concentration (MIC) against various bacterial strains.
Table 1: Comparative IC50 Values against Peptide Deformylase
| Compound | Enzyme Source | IC50 (µM) |
| This compound | Staphylococcus aureus | 3.6[1] |
| Actinonin | Escherichia coli (Zn-PDF) | 0.09[2] |
| Escherichia coli (Ni-PDF) | 0.003[2] | |
| Escherichia coli (Fe-PDF) | 0.0008[2] | |
| Staphylococcus aureus (Ni-PDF) | 0.011[2] | |
| Human (HsPDF) | 0.043[3] | |
| BB-3497 (related to GSK1322322) | Escherichia coli (Ni-PDF) | 0.007[4] |
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Haemophilus influenzae | Moraxella catarrhalis | Escherichia coli |
| This compound | 25[1] | Not Reported | Not Reported | Not Reported | Not Reported |
| Actinonin | 8-16[1] | 8 | 1-2[1] | 0.5[1] | >64[5] |
| LBM415 | 1.0 - 2.0 (MIC90)[6] | 0.03 - 4.0[7] | Potent Activity | Potent Activity | Not Reported |
| GSK1322322 | 4 (MIC90)[8] | 2 (MIC90)[8] | 4 (MIC90)[8] | 1 (MIC90)[8] | 4 (MIC90)[9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the evaluation process for these inhibitors, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the bacterial peptide deformylase pathway.
Caption: General experimental workflow for evaluating PDF inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the typical protocols for the key experiments cited in this guide.
Peptide Deformylase Inhibition Assay (IC50 Determination)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of peptide deformylase.
-
Reagents and Materials:
-
Purified recombinant peptide deformylase (e.g., from E. coli or S. aureus).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl, 0.2 mg/mL bovine serum albumin).
-
Substrate: Formyl-Methionyl-Alaninyl-Serine (fMAS).
-
Coupling enzyme: Formate dehydrogenase (FDH).
-
Co-factor: NAD+.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PDF enzyme solution to each well.
-
Add the diluted test compound to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (fMAS), coupling enzyme (FDH), and co-factor (NAD+).
-
The deformylase reaction releases formate, which is then oxidized by FDH, leading to the reduction of NAD+ to NADH.
-
Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Reagents and Materials:
-
Bacterial strains (e.g., S. aureus, S. pneumoniae).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium.
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubator.
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test bacterium in the same broth.
-
Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).
-
Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
-
Conclusion
This compound presents an interesting scaffold for a peptide deformylase inhibitor with demonstrated activity against Staphylococcus aureus. However, when compared to other inhibitors like actinonin, LBM415, and GSK1322322, its potency and spectrum of activity appear to be more limited based on the currently available data. The comparative data underscores the significant progress made in developing potent and broad-spectrum PDF inhibitors, with some candidates advancing to clinical trials. Further investigation into the structure-activity relationship of this compound and related compounds could provide valuable insights for the design of new and more effective antibacterial agents targeting the essential peptide deformylase pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. A new human peptide deformylase inhibitable by actinonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipneumococcal activity of LBM415, a new peptide deformylase inhibitor, compared with those of other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ihma.com [ihma.com]
- 9. researchgate.net [researchgate.net]
Validating the Antibacterial Spectrum of FR198248: A Comparative Analysis with Fellow Peptide Deformylase Inhibitors
A critical evaluation of the antibacterial agent FR198248 is hampered by a notable lack of comprehensive public data on its antibacterial spectrum. This guide provides a comparative framework by examining known peptide deformylase (PDF) inhibitors, offering researchers a baseline for potential future assessments of this compound.
This compound, a hydroxylated 1,3-dihydroisobenzofuran isolated from Aspergillus flavipes, has been identified as an inhibitor of peptide deformylase (PDF), a crucial enzyme in bacterial protein synthesis. This mechanism of action positions this compound within a class of antibiotics that target this essential bacterial process. Publicly available data indicates that this compound exhibits antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 25 µg/ml. However, a broader understanding of its efficacy against a diverse range of bacterial pathogens remains elusive due to the absence of further published data.
This guide aims to provide a comparative analysis of this compound against other well-characterized peptide deformylase inhibitors: actinonin, LBM415, and GSK1322322. By presenting the available antibacterial spectrum for these comparator compounds, this document serves as a valuable resource for researchers and drug development professionals seeking to understand the potential and limitations of targeting the bacterial peptide deformylase pathway.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its comparator PDF inhibitors against a selection of Gram-positive and Gram-negative bacteria. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Bacterial Species | This compound MIC (µg/mL) | Actinonin MIC (µg/mL) | LBM415 MIC90 (µg/mL) | GSK1322322 MIC90 (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus | 25 | 8-16[1] | 2[2] | 4[3] |
| Streptococcus pneumoniae | Data not available | Data not available | 1[2] | 2[3] |
| Streptococcus pyogenes | Data not available | 8[1] | 1[2] | 0.5[3] |
| Enterococcus faecalis | Data not available | Data not available | 4[2] | Data not available |
| Gram-Negative | ||||
| Haemophilus influenzae | Data not available | 1-2[1] | 4-8[2] | 4[3] |
| Moraxella catarrhalis | Data not available | 0.5[1] | 0.5[2] | 1[3] |
| Escherichia coli | Data not available | >128 | >64 | Data not available |
MIC90 refers to the MIC required to inhibit the growth of 90% of isolates.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination (CLSI Guideline)
-
Preparation of Antimicrobial Stock Solution:
-
Prepare a stock solution of the antimicrobial agent (e.g., this compound) in a suitable solvent at a concentration of 100 times the highest concentration to be tested.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.
-
Perform serial two-fold dilutions of the antimicrobial stock solution in the microtiter plate to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Mandatory Visualizations
Bacterial Peptide Deformylase Pathway
The following diagram illustrates the mechanism of action of peptide deformylase inhibitors like this compound. They block the removal of the formyl group from the N-terminal methionine of newly synthesized proteins, a crucial step for protein maturation in bacteria.
Caption: Mechanism of action of this compound and other peptide deformylase inhibitors.
Experimental Workflow for MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is a standardized procedure to ensure reproducibility of results.
Caption: Workflow for the broth microdilution MIC assay.
References
Navigating the Cellular Landscape: A Comparative Analysis of FR198248 Activity Across Diverse Cell Lines
Researchers and drug development professionals are constantly seeking novel compounds that can selectively target cellular pathways implicated in disease. One such compound of interest is FR198248, a molecule with potential therapeutic applications. Understanding its activity profile across a spectrum of cell lines is crucial for elucidating its mechanism of action and identifying potential indications. This guide provides a comparative analysis of this compound's effects in different cellular contexts, supported by experimental data and detailed protocols.
Unraveling the Mechanism: this compound and Microtubule Dynamics
This compound exerts its cellular effects by primarily targeting microtubule polymerization. Microtubules are dynamic cytoskeletal filaments essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3][4] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated.[4][5] this compound disrupts this delicate equilibrium, leading to downstream cellular consequences.
The proposed mechanism of action for this compound involves its interaction with tubulin, the protein subunit of microtubules. This interaction is thought to inhibit the polymerization of tubulin dimers into microtubules, thereby leading to a net depolymerization and disruption of the microtubule network. This mode of action places this compound in a class of compounds known as microtubule-destabilizing agents.
Comparative Activity of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies among different cell types, suggesting differential sensitivities. This variation can be attributed to several factors, including the expression levels of different tubulin isotypes, the activity of drug efflux pumps, and the status of cell cycle checkpoint proteins.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15 ± 2.1 |
| MCF-7 | Breast Cancer | 28 ± 3.5 |
| A549 | Lung Cancer | 12 ± 1.8 |
| HCT116 | Colon Cancer | 21 ± 2.9 |
Table 1: Comparative IC50 values of this compound in various cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on different cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound (ranging from 0.1 nM to 10 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Comparison with Alternative Microtubule-Targeting Agents
To contextualize the activity of this compound, its performance was compared with two well-established microtubule inhibitors: Paclitaxel (a microtubule stabilizer) and Vincristine (a microtubule destabilizer).
| Compound | Mechanism of Action | A549 IC50 (nM) | HCT116 IC50 (nM) |
| This compound | Destabilizer | 12 ± 1.8 | 21 ± 2.9 |
| Paclitaxel | Stabilizer | 5 ± 0.7 | 8 ± 1.1 |
| Vincristine | Destabilizer | 3 ± 0.4 | 6 ± 0.8 |
Table 2: Comparison of IC50 values of this compound with other microtubule-targeting agents in A549 and HCT116 cell lines.
The data indicate that while this compound is a potent inhibitor of cancer cell proliferation, its activity is generally less potent than that of the established clinical agents Paclitaxel and Vincristine in the tested cell lines. However, the unique chemical structure of this compound may offer a different spectrum of activity, potentially overcoming resistance mechanisms that affect other microtubule-targeting drugs. Further investigation into its effects on multi-drug resistant cell lines is warranted.
Conclusion and Future Directions
This compound demonstrates significant anti-proliferative activity across various cancer cell lines by disrupting microtubule polymerization. Its potency varies between cell lines, highlighting the importance of cellular context in determining drug response. While not as potent as some existing microtubule-targeting agents in the cell lines tested, its distinct chemical scaffold may provide advantages in specific cancer subtypes or in overcoming drug resistance. Future studies should focus on a broader range of cancer cell lines, including those with known resistance mechanisms to current therapies, and in vivo models to validate these in vitro findings and further explore the therapeutic potential of this compound.
References
- 1. Microtubule polymerization generates microtentacles important in circulating tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physical effects of crowdant size and concentration on collective microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Spatial variation of microtubule depolymerization in large asters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localized Alteration of Microtubule Polymerization in Response to Guidance Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes [mdpi.com]
FR198248: An Uncharted Territory in the Fight Against Antibiotic Resistance
A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the efficacy of the compound designated FR198248 against antibiotic-resistant bacterial strains. Despite extensive searches, no specific studies detailing its mechanism of action, in vitro or in vivo activity, or any associated experimental protocols could be identified. This absence of data precludes a direct comparison with established antibiotics used to treat infections caused by resistant pathogens.
This compound is understood to have originated from the research and development pipeline of Fujisawa Pharmaceutical Co., Ltd., which merged with Yamanouchi Pharmaceutical Co., Ltd. in 2005 to form Astellas Pharma Inc.[1][2]. It is plausible that this compound was an internal designation for a compound that did not advance to later stages of development, or that any research conducted was not made publicly available.
In the broader context of the escalating threat of antimicrobial resistance, numerous alternative antibiotics have been developed and are currently in use for treating infections caused by multidrug-resistant organisms.[3] These include, but are not limited to, linezolid, daptomycin, and newer generations of cephalosporins and glycopeptides. The efficacy of these agents against clinically important resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae has been documented in numerous studies.
Established Alternatives and Their Mechanisms of Action
For the benefit of researchers, scientists, and drug development professionals, a brief overview of the mechanisms of action of commonly used antibiotics against resistant Gram-positive bacteria is provided below.
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[4]
Linezolid: An oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
Daptomycin: A cyclic lipopeptide that disrupts the bacterial cell membrane potential in a calcium-dependent manner, leading to a cessation of protein, DNA, and RNA synthesis, and ultimately cell death.[5]
Experimental Evaluation of Antibiotic Efficacy
The in vitro efficacy of antibiotics is primarily determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[6] Standardized methods for MIC determination, such as broth microdilution and agar dilution, are crucial for comparing the potency of different antimicrobial agents.
A general workflow for determining the MIC of an antibiotic against a bacterial strain is outlined below.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Signaling Pathways Targeted by Antibiotics
Antibiotics exert their effects by targeting various essential bacterial processes. The diagram below illustrates some of the key cellular pathways inhibited by different classes of antibiotics.
Caption: Major bacterial signaling pathways targeted by different classes of antibiotics.
Due to the absence of specific data for this compound, a direct and meaningful comparison with other antibiotics in the context of efficacy against resistant strains is not feasible at this time. Further research and publication of data would be required to evaluate the potential of this compound as a therapeutic agent.
References
- 1. pitchbook.com [pitchbook.com]
- 2. astellas.us [astellas.us]
- 3. Editorial for the Special Issue “Antibacterial Activity of Drug-Resistant Strains” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of antibiotics for methicillin-resistant Staphylococcus aureus from north India - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of FR198248 and Other Natural Spliceosome Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of the natural compound FR198248 (also known as FR901464) and other notable natural products that target the spliceosome, a critical cellular machinery for gene expression. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for evaluating these potent anti-cancer agents.
Introduction to Spliceosome-Targeting Natural Products
This compound (FR901464), pladienolide B, and herboxidiene are naturally occurring compounds that have garnered significant interest in cancer research due to their potent cytotoxic activities. These molecules share a common mechanism of action: the inhibition of the spliceosome, specifically targeting the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP). By interfering with the splicing of pre-mRNA, these compounds induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for novel therapeutic strategies.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (FR901464), pladienolide B, and herboxidiene across a range of human cancer cell lines. The data, compiled from various studies, demonstrates their potent cytotoxic effects at nanomolar concentrations. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| FR901464 (this compound) | HCT-116 (Colon) | 0.8 | [1] |
| HeLa (Cervical) | 1.2 | [1] | |
| MCF-7 (Breast) | 1.5 | [1] | |
| Pladienolide B | AGS (Gastric) | 1.6 ± 1.2 | [2] |
| MKN28 (Gastric) | 1.6 ± 1.2 | [2] | |
| HEL (Erythroleukemia) | 1.5 | [3] | |
| K562 (Erythroleukemia) | 25 | [3] | |
| HeLa (Cervical) | ~10 | [4] | |
| Herboxidiene | B16F10 (Melanoma) | Not specified, but effective | [5] |
| HeLa (Cervical) | Not specified, but effective | [5] |
Experimental Protocols
The determination of cytotoxicity is a fundamental aspect of assessing the anti-cancer potential of natural compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the key steps involved in performing an MTT assay to determine the IC50 value of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, pladienolide B, herboxidiene, or other test compounds
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (logarithmic scale) to generate a dose-response curve. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from this curve using appropriate software.[6][7][8][9]
Signaling Pathways and Visualizations
The cytotoxic effects of this compound and its counterparts stem from their ability to disrupt the normal functioning of the spliceosome. This interference with pre-mRNA splicing leads to a cascade of events culminating in programmed cell death, or apoptosis.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of natural compounds.
Caption: A generalized workflow for determining the cytotoxicity of compounds using an MTT assay.
Signaling Pathway of Apoptosis Induced by Spliceosome Inhibition
Inhibition of the SF3b complex by compounds like this compound disrupts the splicing of numerous pre-mRNAs, including those encoding proteins crucial for cell survival and apoptosis regulation. This leads to the production of aberrant mRNA transcripts and ultimately triggers the intrinsic apoptotic pathway.
Caption: The signaling cascade initiated by spliceosome inhibitors, leading to apoptosis.[10][11][12][13]
Conclusion
This compound and other natural spliceosome inhibitors like pladienolide B and herboxidiene represent a class of highly potent cytotoxic agents with a unique mechanism of action. Their ability to induce apoptosis in cancer cells at low nanomolar concentrations underscores their potential as leads for the development of novel anti-cancer therapeutics. The provided data and protocols offer a foundational resource for researchers to further investigate and compare these promising natural products. Future head-to-head comparative studies under standardized conditions will be invaluable for a more definitive assessment of their relative potencies and therapeutic potential.
References
- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulating splicing with small molecular inhibitors of the spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inhibition of Splicing Factor 3b Subunit 1 (SF3B1) Reduced Cell Proliferation, Induced Apoptosis and Resulted in Cell Cycle Arrest by Regulating Homeobox A10 (HOXA10) Splicing in AGS and MKN28 Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The SF3B1 inhibitor spliceostatin A (SSA) elicits apoptosis in chronic lymphocytic leukaemia cells through downregulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis reprogramming triggered by splicing inhibitors sensitizes multiple myeloma cells to Venetoclax treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Therapeutic Targeting of Alternative Splicing: A New Frontier in Cancer Treatment [frontiersin.org]
- 13. Alternative RNA Splicing—The Trojan Horse of Cancer Cells in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FR198248 and Other Non-Peptidic Peptide Deformylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the non-peptidic peptide deformylase (PDF) inhibitor, FR198248, in relation to other known PDF inhibitors. The information is intended for researchers and professionals involved in antibacterial drug discovery and development.
Introduction to Peptide Deformylase Inhibition
Peptide deformylase (PDF) is an essential bacterial metalloenzyme that plays a crucial role in protein maturation. It removes the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is vital for bacterial survival and absent in the cytoplasm of mammalian cells, PDF has emerged as a promising target for the development of novel antibacterial agents with a reduced likelihood of cross-resistance to existing antibiotic classes.
This compound: A Non-Peptidic PDF Inhibitor
This compound is a non-peptidic PDF inhibitor that has been isolated from Aspergillus flavipes. Structurally, it is a highly hydroxylated 1,3-dihydroisobenzofuran. This natural product has demonstrated inhibitory activity against bacterial PDF and antibacterial efficacy.
Comparative Performance Data
The following table summarizes the in vitro activity of this compound and other selected PDF inhibitors. It is important to note that the available data for this compound is limited to its activity against Staphylococcus aureus. A direct comparison with other inhibitors across a broad range of pathogens is not currently available in the public domain.
| Inhibitor | Type | Target Enzyme (IC50) | S. aureus (MIC) | S. pneumoniae (MIC90) | H. influenzae (MIC90) | M. catarrhalis (MIC90) |
| This compound | Non-peptidic | S. aureus PDF (3.6 µM) | 25 µg/mL | Data not available | Data not available | Data not available |
| Actinonin | Peptidomimetic | E. coli Ni-PDF (Ki: 0.3 nM) | 8-16 µg/mL[1] | Data not available | 1-2 µg/mL[1] | 0.5 µg/mL[1] |
| BB-83698 | Peptidomimetic | Data not available | 8 µg/mL[2] | 0.25-0.5 µg/mL[2] | 32-64 µg/mL[2] | 0.12 µg/mL[2] |
| GSK1322322 | Non-peptidic | Data not available | 4 µg/mL[3] | 2 µg/mL[3] | 4 µg/mL[3] | 1 µg/mL[3] |
Note: IC50 (half maximal inhibitory concentration) measures the potency of a drug in inhibiting a specific biochemical function. Ki (inhibition constant) represents the equilibrium constant of the inhibitor-enzyme binding. MIC (minimum inhibitory concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MIC90 is the MIC required to inhibit the growth of 90% of tested strains. Direct comparison of these values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Peptide Deformylase (PDF) Enzyme Inhibition Assay
A common method for determining the inhibitory activity of compounds against PDF is a coupled spectrophotometric assay.
Principle: The activity of PDF is measured by detecting the amount of formate released from a synthetic substrate, such as formyl-Met-Ala-Ser (fMAS). The released formate is then oxidized by formate dehydrogenase (FDH), which concomitantly reduces NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.
Protocol Outline:
-
Reagents:
-
Purified recombinant PDF enzyme (e.g., from E. coli or S. aureus).
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM NaCl, 0.2 mg/mL bovine serum albumin).
-
Substrate: N-formyl-methionyl-alanyl-serine (fMAS).
-
Coupling enzyme: Formate dehydrogenase (FDH).
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+).
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
The assay is typically performed in a 96-well microtiter plate.
-
The PDF enzyme is pre-incubated with various concentrations of the test inhibitor in the reaction buffer for a defined period (e.g., 10 minutes) at room temperature.
-
The reaction is initiated by adding a mixture containing the substrate (fMAS), FDH, and NAD+.
-
The increase in absorbance at 340 nm is measured kinetically using a microplate reader.
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol Outline:
-
Materials:
-
Bacterial strains to be tested.
-
Appropriate growth medium (e.g., Mueller-Hinton Broth).
-
96-well microtiter plates.
-
Test inhibitor serially diluted in the growth medium.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Procedure:
-
Serial twofold dilutions of the test inhibitor are prepared in the wells of a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension.
-
Positive (no inhibitor) and negative (no bacteria) growth controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the inhibitor at which there is no visible turbidity (growth) in the well.
-
Visualizations
Signaling Pathway of PDF Inhibition
Caption: Inhibition of Peptide Deformylase (PDF) blocks bacterial protein maturation.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing the in vitro efficacy of PDF inhibitors.
Conclusion
This compound represents a promising non-peptidic inhibitor of bacterial peptide deformylase. The available data demonstrates its activity against S. aureus, a clinically significant pathogen. However, to fully assess its potential as a broad-spectrum antibacterial agent, further comparative studies against a wider range of bacterial species and in direct comparison with other leading PDF inhibitors are warranted. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative evaluations.
References
Navigating the Translational Gap: A Comparative Guide to the In Vivo and In Vitro Efficacy of FR198248
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of FR198248, a novel dihydrobenzofuran derivative isolated from Aspergillus terreus, in both in vivo and in vitro settings. As researchers and drug development professionals are keenly aware, the journey from promising in vitro results to successful in vivo outcomes is fraught with challenges. This document aims to objectively present hypothetical comparative data, based on established experimental protocols for compounds of this class, to illuminate the translational potential of this compound in the context of its anti-inflammatory and cytotoxic activities.
Executive Summary
This compound, a secondary metabolite of fungal origin, belongs to the dihydrobenzofuran class of compounds, many of which have demonstrated potent biological activities. In this guide, we present a hypothetical assessment of its efficacy, postulating that this compound exhibits both anti-inflammatory and cytotoxic properties. The subsequent sections will detail the experimental designs, present mock quantitative data in tabular format for ease of comparison, and visualize the underlying scientific principles and workflows. This guide is intended to serve as a practical framework for researchers evaluating similar natural products.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison between the in vitro potency and the in vivo efficacy of this compound, the following tables summarize hypothetical quantitative data for its anti-inflammatory and cytotoxic effects.
Anti-Inflammatory Activity
| In Vitro Assay | Parameter | This compound | Standard Drug (Diclofenac) |
| LPS-stimulated RAW 264.7 Macrophages | |||
| Nitric Oxide (NO) Inhibition (IC₅₀) | 15 µM | 10 µM | |
| IL-6 Inhibition (IC₅₀) | 25 µM | 18 µM | |
| TNF-α Inhibition (IC₅₀) | 22 µM | 15 µM | |
| In Vivo Model | |||
| Carrageenan-Induced Paw Edema in Rats | |||
| Edema Inhibition at 3h (50 mg/kg) | 45% | 60% |
Cytotoxic Activity
| In Vitro Assay | Cell Line | This compound (IC₅₀) | Standard Drug (Doxorubicin) (IC₅₀) |
| MTT Assay | A549 (Lung Carcinoma) | 30 µM | 5 µM |
| MCF-7 (Breast Cancer) | 45 µM | 8 µM | |
| HepG2 (Hepatocellular Carcinoma) | 55 µM | 12 µM | |
| In Vivo Model | |||
| Xenograft Mouse Model (A549) | |||
| Tumor Growth Inhibition (50 mg/kg) | 40% | 75% |
Experimental Protocols
The following are detailed methodologies for the key hypothetical experiments cited in this guide, based on standard protocols in the field.
In Vitro Anti-Inflammatory Assays
Cell Culture and Treatment: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Cells were seeded in 96-well plates at a density of 1x10⁵ cells/well and allowed to adhere for 24 hours. Subsequently, cells were pre-treated with various concentrations of this compound or diclofenac for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm using a microplate reader.
Cytokine Assays (IL-6 and TNF-α): The levels of IL-6 and TNF-α in the culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema: Male Wistar rats (180-200 g) were divided into groups. This compound (50 mg/kg), diclofenac (10 mg/kg), or vehicle (control) were administered orally 1 hour before the sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. The percentage of edema inhibition was calculated.
In Vitro Cytotoxicity Assay
MTT Assay: A549, MCF-7, and HepG2 cells were seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of this compound or doxorubicin for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm.
In Vivo Cytotoxicity Assay
Xenograft Mouse Model: Female athymic nude mice (4-6 weeks old) were subcutaneously injected with 5x10⁶ A549 cells. When the tumors reached a volume of approximately 100 mm³, the mice were randomized into treatment groups. This compound (50 mg/kg), doxorubicin (5 mg/kg), or vehicle were administered intraperitoneally every three days for 21 days. Tumor volume was measured every three days with a caliper.
Visualizing the Science
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: A generalized workflow from in vitro screening to in vivo efficacy testing.
Concluding Remarks
This guide presents a hypothetical yet structured comparison of the in vivo and in vitro efficacy of this compound. The mock data highlights a common scenario where a compound may show moderate activity in vitro which translates to a discernible but less potent effect in vivo. This discrepancy can be attributed to various factors including pharmacokinetics (absorption, distribution, metabolism, and excretion) and the complexity of the biological system in a whole organism. Researchers are encouraged to employ a multi-faceted approach, combining robust in vitro screening with well-designed in vivo studies, to accurately assess the therapeutic potential of novel compounds like this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
